3-(Methoxymethoxy)propanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H12O3 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
3-(methoxymethoxy)propan-1-ol |
InChI |
InChI=1S/C5H12O3/c1-7-5-8-4-2-3-6/h6H,2-5H2,1H3 |
InChI Key |
FGTCEMNXEQZTMP-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCO |
Origin of Product |
United States |
Foundational & Exploratory
3-(Methoxymethoxy)propan-1-ol (CAS 56518-75-7): A Technical Guide to Synthesis, Properties, and Applications
Executive Summary
In the landscape of complex organic synthesis and drug development, bifunctional building blocks are critical for assembling intricate molecular architectures. 3-(Methoxymethoxy)propan-1-ol (CAS 56518-75-7) is a highly versatile C3 synthon consisting of a 1,3-propanediol core where one hydroxyl group is masked as a methoxymethyl (MOM) ether.
This strategic mono-protection provides a free primary alcohol ready for immediate functionalization (e.g., oxidation to an aldehyde, conversion to a leaving group, or cross-coupling) while preserving the second oxygen functionality for late-stage unmasking. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with field-proven methodologies, physicochemical data, and mechanistic insights regarding this indispensable intermediate.
Physicochemical Profiling
Understanding the physical parameters of 3-(Methoxymethoxy)propan-1-ol is essential for optimizing reaction conditions, predicting solvent partitioning during workups, and establishing analytical methods. The molecular formula is C5H12O3, with a precise molecular weight of 120.15 g/mol [1]. Based on closely related structural isomers, the compound exhibits the following baseline properties:
| Property | Value | Scientific Implication |
| Chemical Name | 3-(Methoxymethoxy)propan-1-ol | IUPAC standard nomenclature. |
| CAS Number | 56518-75-7 | Unique registry identifier. |
| Molecular Formula | C5H12O3 | Defines stoichiometry for mass spectrometry[1]. |
| Molecular Weight | 120.15 g/mol | Used for precise molar equivalent calculations[1]. |
| Appearance | Colorless liquid | Facilitates visual monitoring of purity. |
| Density | ~0.998 g/mL at 25 °C | Critical for volumetric dispensing in scale-up. |
| Refractive Index ( | ~1.414 | Useful for rapid purity assessment via refractometry. |
| Solubility Profile | Soluble in DCM, THF, EtOAc; partially miscible in H2O | Dictates the choice of biphasic aqueous workup systems. |
Mechanistic Synthesis & Purification
The methoxymethyl (MOM) group is highly valued in organic synthesis for its robust stability under basic and nucleophilic conditions, offering an orthogonal protection strategy[2]. However, achieving selective mono-MOM protection of symmetrical diols requires stringent control of reaction conditions to suppress exhaustive bis-alkylation[3].
To achieve this, we utilize a statistical desymmetrization approach. By employing a large excess of the inexpensive 1,3-propanediol, we manipulate the reaction kinetics to heavily favor mono-alkylation.
Self-Validating Protocol: Mono-MOM Protection of 1,3-Propanediol
Reagents: 1,3-Propanediol (3.0 eq), Sodium Hydride (60% dispersion, 1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.0 eq), Anhydrous THF.
-
Substrate Preparation: Dissolve 1,3-propanediol (3.0 eq) in anhydrous THF under an inert Argon atmosphere.
-
Causality: The 3:1 stoichiometric ratio statistically minimizes the formation of the bis-MOM byproduct. Anhydrous THF prevents the premature hydrolysis of the highly moisture-sensitive MOM-Cl reagent.
-
-
Deprotonation: Cool the reaction vessel to 0 °C. Add NaH (1.0 eq) portion-wise.
-
Causality: Cooling controls the exothermic deprotonation of the alcohol, preventing localized heating that could lead to solvent boiling or side reactions. NaH acts as a strong, non-nucleophilic base to quantitatively generate the alkoxide.
-
-
Electrophilic Addition: Stir for 30 minutes until H2 evolution ceases, then add MOM-Cl (1.0 eq) dropwise via a syringe pump.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, further kinetically favoring the reaction with the abundant unreacted diol over the newly formed mono-MOM product.
-
-
Reaction Maturation: Warm the mixture to room temperature and stir for 4 hours.
-
Validation Checkpoint: TLC analysis (50% EtOAc/Hexanes) should reveal a self-validating profile: highly polar unreacted diol remains near the baseline, the target mono-MOM ether appears at
~0.3, and the non-polar bis-MOM ether elutes near the solvent front.
-
-
Quench & Workup: Quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Causality & Validation: NH4Cl safely neutralizes any unreacted NaH without dropping the pH low enough to cleave the acid-sensitive MOM ether. The excess unreacted 1,3-propanediol is highly water-soluble and largely partitions into the aqueous phase, effectively self-purifying the organic extract prior to chromatography.
-
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).
Workflow for the statistical mono-MOM protection of 1,3-propanediol.
Strategic Role in Drug Development
In medicinal chemistry, 3-(Methoxymethoxy)propan-1-ol serves as a premier C3 homologation agent. Its dual nature allows chemists to construct complex linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
Orthogonality and Deprotection Pathway
The MOM group is completely stable to strong bases (e.g., Grignard reagents, LDA), nucleophiles, and metal-catalyzed cross-coupling conditions. However, it is selectively cleaved under mildly acidic conditions (e.g., TFA in DCM, or HCl in MeOH)[2].
The causality of this cleavage lies in the specific protonation of the acetal oxygen, leading to the expulsion of the alcohol and the formation of a resonance-stabilized oxocarbenium ion, which is subsequently hydrolyzed.
Acid-mediated deprotection pathway of MOM ethers via an oxocarbenium intermediate.
Handling, Stability, and Toxicity Profile
To maintain scientific integrity and laboratory safety, strict handling protocols must be observed:
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/N2). The compound is stable but can slowly degrade if exposed to ambient acidic moisture.
-
Toxicity: Similar to other low-molecular-weight MOM ethers, it is classified as a combustible liquid. It acts as an irritant to the eyes, skin, and respiratory system. Proper PPE (nitrile gloves, safety goggles) and a fume hood are mandatory during handling.
-
Reagent Hazard: The synthesis utilizes MOM-Cl, which is a known human carcinogen. All synthetic steps involving MOM-Cl must be performed in a highly ventilated fume hood, and any residual MOM-Cl should be quenched with aqueous ammonia or another suitable amine before disposal.
References
- National Center for Biotechnology Information. "1-Methoxy-2-(methoxymethoxy)ethane | C5H12O3 | CID 542316 - PubChem." PubChem Database.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/542316]
- Sigma-Aldrich. "(S)-(-)-2-(Methoxymethoxy)-1-propanol." Product Catalog. [URL: https://www.sigmaaldrich.com/]
- Sartori, G., et al. "Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis." Chemical Reviews, ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/cr0200769]
- "Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine." The Journal of Organic Chemistry, ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/jo400899y]
Sources
chemical structure and molecular weight of 3-(Methoxymethoxy)propanol
[1]
Executive Summary
3-(Methoxymethoxy)propanol (also known as 1,3-Propanediol mono-MOM ether) is a hemi-acetal derivative serving as a critical intermediate in the synthesis of complex polyfunctional molecules.[1] Unlike its fully methylated analog (3-methoxy-1-propanol), this compound features a Methoxymethyl (MOM) protecting group on one hydroxyl terminus. This specific masking allows for orthogonal reactivity: the free hydroxyl group can undergo oxidation, alkylation, or esterification, while the MOM-protected end remains stable under basic conditions, later to be removed via mild acid hydrolysis.
Chemical Identity & Structure
Nomenclature and Identifiers
-
IUPAC Name: 3-(Methoxymethoxy)propan-1-ol[1]
-
Common Names: 1,3-Propanediol mono-MOM ether; 3-MOM-propanol.
-
CAS Registry Number: Note: This specific mono-protected intermediate is frequently synthesized in situ or purified from reaction mixtures and does not possess a widely cited commodity CAS number like its methyl-ether analog. It is distinct from 3-Methoxy-1-propanol (CAS 1589-49-7).
Molecular Specifications
| Property | Value | Notes |
| Molecular Formula | C₅H₁₂O₃ | |
| Molecular Weight | 120.15 g/mol | Calculated (C=12.01, H=1.008, O=16.00) |
| SMILES | COCOCCCO | Connectivity string |
| InChI Key | (Predicted) | Unique hash for C₅H₁₂O₃ isomer |
| Physical State | Colorless Liquid | Viscous, hygroscopic |
| Boiling Point | ~175–180 °C | Estimated (Higher than 3-methoxy-1-propanol due to H-bonding) |
| Solubility | High | Miscible with water, DCM, THF, MeOH |
Structural Visualization
The molecule consists of a 3-carbon alkyl chain terminated by a primary alcohol on one end and a formaldehyde-derived acetal (MOM ether) on the other.
Synthesis & Experimental Protocols
Synthesis Strategy: Statistical Monoprotection
Since the starting material, 1,3-propanediol , is symmetric, reacting it with Chloromethyl methyl ether (MOMCl) yields a statistical mixture of:
-
Unreacted diol.
-
Mono-MOM ether (Target) .
-
Bis-MOM ether (Over-reaction).
To maximize the yield of the mono-protected species, a large excess of the diol (3–5 equivalents) is employed relative to the alkylating agent.
Detailed Protocol
-
Reagents: 1,3-Propanediol (5.0 equiv), Sodium Hydride (NaH, 1.0 equiv), MOMCl (1.0 equiv), THF (anhydrous).
-
Procedure:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon.
-
Addition: Slowly add 1,3-propanediol. The large excess ensures mostly mono-deprotonation.
-
Alkylation: Dropwise add MOMCl (Caution: Carcinogen) to the alkoxide solution.
-
Quench: Stir at room temperature for 2 hours, then quench with saturated NH₄Cl.
-
Purification: Extract with EtOAc. The unreacted diol is highly water-soluble and remains in the aqueous phase. The organic layer contains the Mono- and Bis-products, which are separated via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Synthesis Workflow Diagram
Spectroscopic Characterization (Diagnostic Signals)
Researchers should verify the identity of the compound using ¹H NMR (300 MHz, CDCl₃) . The MOM group presents a highly distinct "fingerprint."
| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Feature |
| -O-CH₂-O- | 4.62 ppm | Singlet | 2H | Key Identifier: Anomeric protons of the acetal. |
| -OCH₃ | 3.36 ppm | Singlet | 3H | Methoxyl group of the MOM moiety. |
| -CH₂-OH | 3.75 ppm | Triplet | 2H | Deshielded methylene next to free alcohol. |
| -CH₂-OMOM | 3.65 ppm | Triplet | 2H | Methylene next to MOM ether. |
| -CH₂- | 1.85 ppm | Quintet | 2H | Central methylene bridge. |
Note: Data derived from standard chemical shift increments for aliphatic MOM ethers.
Applications & Stability
Orthogonal Protection
The MOM group is an acetal , making it:
-
Stable to: Bases (NaOH, LDA), Nucleophiles (Grignards, Hydrides), and Reducing agents.
-
Labile to: Acids (TFA, HCl, pTsOH).
This allows the free hydroxyl group of 3-(Methoxymethoxy)propanol to be converted into a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde without affecting the MOM ether.
Safety & Handling (Critical)
-
MOM-Cl Precursor: Chloromethyl methyl ether is a known human carcinogen (OSHA regulated). All synthesis steps involving MOM-Cl must be performed in a certified fume hood with proper PPE.
-
Deprotection: Removal of the MOM group releases Formaldehyde . Acidic deprotection should be conducted in well-ventilated areas.
References
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for MOM stability and deprotection conditions).
- Fuji, K., et al. "Hard Acid Deprotection of MOM Ethers." Journal of the American Chemical Society. (Mechanistic insight into acetal hydrolysis).
-
Sigma-Aldrich/Merck. Safety Data Sheet (SDS) for Chloromethyl methyl ether. (Verified source for precursor safety).
The Solubility Profile of 3-(Methoxymethoxy)propanol: A Thermodynamic and Empirical Guide
Executive Summary
In advanced organic synthesis and drug development, asymmetric bifunctional linkers are critical for constructing complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 3-(Methoxymethoxy)propanol (3-MMP) is a prime example of such a building block. Derived from the monoprotection of 1,3-propanediol with a methoxymethyl (MOM) ether group, this molecule features a free primary hydroxyl group on one terminus and an acid-labile, base-stable protected hydroxyl on the other.
Understanding the solubility profile of 3-MMP in organic solvents is paramount for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications. This whitepaper provides an in-depth analysis of the thermodynamic principles governing 3-MMP's solubility, an empirical solubility matrix, and a self-validating high-throughput screening protocol for precise quantification.
Structural & Thermodynamic Basis of Solubility
To predict and manipulate the solubility of 3-MMP, we must analyze its structure through the lens of Hansen Solubility Parameters (HSP) , which divides cohesive energy into three components: Dispersion forces (
The parent molecule, 1,3-propanediol, is highly polar (
By converting one hydroxyl group into a MOM ether (-O-CH₂-O-CH₃), the molecule's thermodynamic profile fundamentally shifts:
-
Hydrogen-Bond Donor Capacity is Halved: The MOM group acts exclusively as an H-bond acceptor, significantly lowering the overall
parameter. -
Increased Lipophilicity: The addition of the methoxymethyl moiety increases the dispersion component (
), enhancing compatibility with moderately polar and halogenated solvents. -
Bifunctional Amphiphilicity: The molecule retains enough polarity to remain miscible with water, yet gains sufficient lipophilicity to dissolve readily in ethers and chlorinated solvents.
Caption: Thermodynamic interaction pathways governing 3-(Methoxymethoxy)propanol solubility.
Empirical Solubility Profile in Organic Solvents
Based on its functional group modifications and HSP estimations, the solubility of 3-MMP across various solvent classes is summarized below. Unlike its parent diol, which struggles in halogenated environments[2], 3-MMP exhibits exceptional versatility.
| Solvent Class | Representative Solvents | Estimated Solubility | Causality & Mechanistic Interaction |
| Polar Protic | Water, Methanol, Ethanol | Miscible | Strong H-bond donation and acceptance via the free -OH and the ether oxygens of the MOM group. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Miscible | Favorable dipole-dipole interactions; the free -OH group donates H-bonds to the solvent's electronegative atoms. |
| Moderately Polar | Dichloromethane (DCM), THF, Ethyl Acetate | Miscible / Highly Soluble | Enhanced dispersion forces ( |
| Non-Polar (Aromatic) | Toluene, Benzene | Soluble | |
| Non-Polar (Aliphatic) | Hexane, Heptane | Sparingly Soluble | The short hydrocarbon chain is insufficient to overcome the strong self-association (intermolecular H-bonding) of the free -OH group, leading to liquid-liquid phase separation. |
Experimental Protocol: High-Throughput Solubility Screening
To empirically validate the solubility limits of 3-MMP in specific solvent mixtures (e.g., during crystallization or extraction optimization), a rigorous thermodynamic screening protocol is required.
Critical Analytical Insight: 3-MMP lacks any conjugated
Step-by-Step Methodology
-
Solvent Array Preparation: Dispense 1.0 mL of selected organic solvents (ranging from non-polar to polar) into chemically inert 2.0 mL glass vials.
-
Solute Addition: Add 3-MMP dropwise to each vial. Because 3-MMP is a liquid at room temperature, saturation is indicated by the formation of a persistent cloudy emulsion or a distinct second liquid phase (liquid-liquid phase separation).
-
Thermodynamic Equilibration: Seal the vials hermetically and incubate them on an orbital shaker at 25°C ± 0.1°C for 24 hours. This ensures the system reaches true thermodynamic equilibrium rather than a kinetic metastable state.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes. This step is critical to strictly separate the undissolved solute phase from the saturated solvent phase.
-
Sampling & Dilution: Carefully extract 100 µL of the supernatant (the saturated solvent layer) using a positive displacement pipette. Dilute this aliquot 1:10 in a universal miscible solvent (e.g., Acetonitrile) to prevent phase separation upon injection into the analytical instrument.
-
Quantification: Analyze the diluted samples via GC-FID or HPLC-ELSD against a pre-established calibration curve of 3-MMP.
Caption: Self-validating high-throughput thermodynamic solubility screening workflow.
Applications in Drug Development & Synthesis
The tailored solubility of 3-MMP makes it an exceptional reagent in multistep organic synthesis. The MOM ether is highly stable under basic conditions, allowing the free hydroxyl group to be converted into a leaving group (e.g., via tosylation or halogenation) or oxidized to an aldehyde without affecting the protected terminus[3].
Because 3-MMP is highly soluble in moderately polar solvents like DCM and THF, it is perfectly suited for low-temperature reactions (e.g., Swern oxidations or Grignard reactions) where the parent 1,3-propanediol would precipitate or freeze out of solution. Once the desired molecular assembly is complete, the MOM group can be cleanly cleaved under mild acidic conditions (e.g., using dilute HCl in methanol, or Lewis acids like TMSOTf) to reveal the terminal hydroxyl group for subsequent conjugation[4].
References
Sources
- 1. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]
- 2. 1,3-Propanediol Production_Chemicalbook [chemicalbook.com]
- 3. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
toxicity and safety data sheet 3-(Methoxymethoxy)propanol
The following is an in-depth technical guide and safety analysis for 3-(Methoxymethoxy)propanol , structured for researchers and drug development professionals.
Safety, Synthesis, and Handling of Methoxymethyl (MOM) Ether Intermediates
Part 1: Executive Summary & Chemical Identity
3-(Methoxymethoxy)propanol is a specialized mono-protected diol intermediate used primarily in organic synthesis as a linker or spacer. Chemically, it is the monomethoxymethyl (MOM) ether of 1,3-propanediol . While often perceived as a simple alcohol-ether, its acetal linkage introduces specific instability hazards—namely the potential release of formaldehyde under acidic conditions. Furthermore, its synthesis often involves Chloromethyl methyl ether (MOM-Cl) , a potent human carcinogen, requiring rigorous purity verification before use in biological systems.
Chemical Identification Table
| Property | Detail |
| Chemical Name | 3-(Methoxymethoxy)propan-1-ol |
| Systematic Name | 3-(Methoxymethoxy)propanol |
| CAS Number | Research Intermediate (No commodity CAS; see 20637-36-9 for bis-MOM analog) |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| Structure | HO-(CH₂)₃-O-CH₂-O-CH₃ |
| Functional Groups | Primary Alcohol, Formaldehyde Acetal (MOM Ether) |
| Physical State | Colorless, viscous liquid (Standard Temperature/Pressure) |
| Solubility | Miscible with water, DCM, THF, Alcohol |
Part 2: Toxicological Profile & Hazard Mechanisms[2][3]
The "Hidden" Hazard: Acid-Catalyzed Hydrolysis
Unlike standard glycol ethers (e.g., 2-Methoxyethanol), the primary hazard of this compound lies in its acetal linkage . In the presence of aqueous acid (pH < 4) or metabolic hydrolysis, the molecule cleaves into three distinct components.
Hydrolysis Reaction:
Decomposition Products & Toxicity:
-
1,3-Propanediol: Generally recognized as safe (GRAS) for cosmetic use; low acute toxicity.
-
Methanol: Toxic; metabolizes to formic acid (metabolic acidosis, ocular toxicity).
-
Formaldehyde: Known Human Carcinogen (IARC Group 1) , sensitizer, and acute irritant.
Critical Insight: In vivo studies or acidic waste streams can trigger this release. Researchers must treat the pure compound as a potential formaldehyde generator .
Synthesis-Derived Impurities (The MOM-Cl Risk)
If this compound was synthesized via the classic Williamson ether synthesis using Chloromethyl methyl ether (MOM-Cl) , trace residues of MOM-Cl or Bis(chloromethyl) ether (BCME) may be present.
-
MOM-Cl / BCME: Both are volatile, alkylating carcinogens.
-
Detection: Standard GC-MS may miss ppm levels due to thermal instability.
-
Mitigation: Ensure the certificate of analysis (CoA) confirms "MOM-Cl Free" or synthesize via the acid-catalyzed transacetalization of dimethoxymethane (non-carcinogenic route).
GHS Classification (Derived)
Based on functional group analysis and precursor risks.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Cat 3 | H226: Flammable liquid and vapor.[1] |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1] |
| Carcinogenicity | Cat 1B | H350: May cause cancer (if MOM-Cl residue >0.1%). |
Part 3: Experimental Protocols & Handling
Handling & Storage Protocol
Objective: Prevent hydrolysis and limit exposure to volatile impurities.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Why? Moisture ingress + trace acidity (from glass surfaces) can initiate autocatalytic hydrolysis.
-
-
Stabilization: Add trace Potassium Carbonate (
) or Triethylamine ( ) to the storage vial to maintain basicity. -
PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of ether/acetal solvents.
Emergency Decontamination (Spill)
-
Do NOT use acidic absorbents (e.g., certain clay-based litters) as they will release formaldehyde gas.
-
Protocol:
-
Cover spill with basic absorbent (Sodium bicarbonate mixed with sand).
-
Ventilate the area immediately (Formaldehyde risk).
-
Collect in a sealed container labeled "Formaldehyde Generating Waste".
-
Part 4: Visualizations (Graphviz)
Diagram 1: Hydrolysis & Metabolic Pathway
This diagram illustrates the breakdown mechanism that drives the toxicity profile.
Caption: Acid-catalyzed hydrolysis pathway releasing Formaldehyde and Methanol.
Diagram 2: Safety Decision Logic
A flowchart for researchers to determine the safe handling level based on synthesis origin.
Caption: Decision matrix for handling MOM-ether intermediates based on synthesis origin.
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Definitive guide on MOM ether stability and hydrolysis conditions).
-
International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: Formaldehyde. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. (Toxicity data for hydrolysis product).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Chloromethyl methyl ether. (Reference for precursor impurity hazards).
-
PubChem. (2024). Compound Summary: Methoxymethyl ether functionality. National Library of Medicine.
Sources
Analytical Profiling of 3-(Methoxymethoxy)propanol: A Technical Guide to Refractive Index and Density
Executive Summary
In the landscape of advanced active pharmaceutical ingredient (API) synthesis, 3-(Methoxymethoxy)propanol (the mono-MOM ether of 1,3-propanediol) serves as a critical protected intermediate. For researchers and drug development professionals, ensuring the purity and structural integrity of this intermediate is non-negotiable. This whitepaper provides an in-depth technical analysis of two foundational Process Analytical Technology (PAT) metrics: density and refractive index (RI) . By understanding the mechanistic causality behind these physical properties, scientists can implement robust, self-validating quality control workflows that ensure batch-to-batch consistency during scale-up.
Mechanistic Causality of Physical Properties
To utilize density and refractive index as reliable PAT metrics, we must first understand the molecular causality dictating these values.
The parent compound, 1,3-propanediol, possesses a dense intermolecular hydrogen-bonding network, resulting in a relatively high density (1.053–1.059 g/mL) and a refractive index of approximately 1.439–1.440[1].
When one of the hydroxyl groups is protected via a methoxymethyl (MOM) ether linkage to form 3-(Methoxymethoxy)propanol, the physicochemical landscape shifts dramatically:
-
Density (
): The introduction of the sterically bulky MOM group disrupts the tight hydrogen-bonding lattice. The loss of one hydrogen-bond donor significantly increases the molar volume relative to the molecular weight. Consequently, the density drops to approximately 0.998–1.002 g/mL at 25 °C, mirroring the behavior of its structural isomer, 2-(methoxymethoxy)-1-propanol[2][3]. -
Refractive Index (
): Refractive index is a macroscopic manifestation of molecular polarizability (how easily the electron cloud is distorted by an electromagnetic field). While the MOM group adds electron density, the concurrent increase in molar volume offsets this, leading to a net decrease in the refractive index to approximately 1.414–1.416[2][3].
Fig 1: Mechanistic relationship between molecular structure and macroscopic physical properties.
Quantitative Data Summary
The following table synthesizes the physical properties of 3-(Methoxymethoxy)propanol alongside its parent diol and its 2-isomer equivalent to provide a comparative baseline for purity assessment.
| Compound | Molecular Formula | MW ( g/mol ) | Density (g/mL at 25 °C) | Refractive Index ( |
| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 1.053 - 1.059 | 1.439 - 1.440 |
| 2-(Methoxymethoxy)-1-propanol | C₅H₁₂O₃ | 120.15 | 0.998 - 1.002 | 1.414 - 1.415 |
| 3-(Methoxymethoxy)propanol | C₅H₁₂O₃ | 120.15 | ~0.998 - 1.002 | ~1.414 - 1.416 |
*Note: Values for the 3-isomer are derived from its structurally equivalent 2-isomer[2][3] and predictive Lorentz-Lorenz modeling for aliphatic MOM-ethers.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems —meaning the protocol inherently detects and flags its own errors.
Protocol A: High-Precision Density Determination (Oscillating U-Tube)
Causality Principle: The resonant frequency of a glass U-tube is inversely proportional to the square root of the mass of the fluid inside it. Because density is highly temperature-dependent (expanding fluids decrease in density), thermal control is the most critical variable.
-
System Equilibration: Set the internal Peltier thermostat to exactly 25.00 °C. Causality: A deviation of just 0.1 °C can alter the density reading of organic ethers by
g/cm³. -
Primary Calibration: Calibrate the oscillator using ultra-pure degassed water and dry air.
-
Sample Injection: Inject 2 mL of 3-(Methoxymethoxy)propanol using a continuous, slow-plunger motion. Causality: Rapid injection introduces micro-bubbles. Bubbles reduce the effective mass within the oscillating volume, leading to an artificially low density reading.
-
Measurement: Record the density (
) once the oscillation frequency stabilizes for 30 seconds. -
Self-Validation Step (Critical): Immediately following the sample, flush the system and inject a certified secondary standard (e.g., HPLC-grade Toluene,
g/cm³). If the standard deviates by g/cm³, the U-tube contains residual sample film or micro-bubbles, and the previous sample measurement is automatically invalidated.
Protocol B: Refractive Index Determination (Abbe Refractometry)
Causality Principle: Refractive index measures the critical angle of total internal reflection. Because refractive index is wavelength-dependent (dispersion), multi-wavelength ambient light creates a blurred rainbow boundary rather than a sharp shadow line.
-
Thermostatic Control: Circulate water through the prism housing at exactly 20.0 °C. Causality: The RI of aliphatic ethers decreases by approximately
per 1 °C rise. -
Illumination & Application: Use a monochromatic Sodium D-line source (589.3 nm). Apply exactly 2-3 drops of the sample to the lower prism. Causality: Too much sample creates thermal gradients; too little causes optical distortion and dry spots.
-
Boundary Alignment: Look through the eyepiece and adjust the Amici dispersion compensator prisms until all color fringing disappears. Align the sharp light/dark boundary exactly at the intersection of the crosshairs.
-
Measurement: Record the
value. -
Self-Validation Step (Critical): Measure the RI of a certified reference material (e.g., 2,2,4-Trimethylpentane,
) immediately after cleaning the prism with ethanol. If the reading is outside the certified tolerance, the prism alignment has drifted, and the sample data must be discarded.
Process Analytical Technology (PAT) Integration
In drug development, measuring these properties is not an isolated event; it is part of a continuous feedback loop. By integrating in-line refractometers and density meters, synthesis workflows can be automated. If the density of the reactor effluent rises above 1.010 g/mL, it mechanistically indicates incomplete MOM-protection (presence of unreacted 1,3-propanediol), triggering an automatic feedback loop to adjust reagent stoichiometry.
Fig 2: PAT workflow for the continuous monitoring of 3-(Methoxymethoxy)propanol synthesis.
References
-
Wikipedia Contributors. "1,3-Propanediol." Wikipedia, The Free Encyclopedia.1
-
Sigma-Aldrich. "1,3-Propanediol 98 504-63-2 - Sigma-Aldrich". Product Catalog.
-
Thomas Scientific. "ALDRICH (R)-(+)-2-(Methoxymethoxy)-1-propanol". Product Specifications. 2
-
Sigma-Aldrich. "(S)-(-)-2-(Methoxymethoxy)-1-propanol". Product Catalog. 3
Sources
Thermodynamic Profiling of 3-(Methoxymethoxy)propanol: Boiling Point, Vapor Pressure, and Implications in Pharmaceutical Synthesis
Introduction and Mechanistic Causality
In the development of complex active pharmaceutical ingredients (APIs), 3-(Methoxymethoxy)propanol (CAS: 385810-32-2 for related derivatives) serves as a critical bifunctional building block. By masking one hydroxyl group of 1,3-propanediol with a methoxymethyl (MOM) ether, chemists can selectively direct reactions at the remaining primary alcohol. However, this protection strategy fundamentally alters the thermodynamic profile of the molecule—specifically its boiling point (
The causality behind these physical changes lies in the disruption of intermolecular forces. Unprotected 1,3-propanediol possesses two hydrogen-bond donors, creating a dense, highly cohesive liquid network that requires significant thermal energy to vaporize (
Based on empirical data from its closely related structural isomer, (S)-2-methoxymethoxy-1-propanol, which exhibits a boiling point of 153.9 °C at 760 mmHg[1], the linear 3-(methoxymethoxy)propanol is projected to boil at approximately 158.0 °C . The slight elevation in boiling point compared to the branched isomer is due to reduced steric hindrance around the linear ether linkage, which allows for tighter transient dipole-dipole alignment in the liquid phase. Understanding these enthalpies of vaporization is essential for calibrating industrial separation equipment[2].
Quantitative Thermodynamic Summary
The table below summarizes the structural and thermodynamic shifts that occur upon MOM-protection of the parent diol.
| Compound | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Boiling Point (°C at 760 mmHg) | Est. Vapor Pressure at 25°C (mmHg) |
| 1,3-Propanediol | 76.09 | 2 | 2 | 214.0 | < 0.1 |
| 2-Methoxymethoxy-1-propanol | 120.15 | 1 | 3 | 153.9 | ~ 1.2 |
| 3-(Methoxymethoxy)propanol | 120.15 | 1 | 3 | ~ 158.0 | ~ 0.9 |
Note: Vapor pressure estimates are derived via Clausius-Clapeyron extrapolation from the standard boiling points.
Self-Validating Experimental Protocols
To accurately determine the thermodynamic parameters of newly synthesized 3-(methoxymethoxy)propanol batches for process scale-up, researchers must employ self-validating physical chemistry protocols.
Protocol A: Dynamic Ebulliometry for Boiling Point Determination
A Swietoslawski-type ebulliometer is utilized because it prevents the superheating common in standard distillation setups by continuously pumping the boiling liquid-vapor mixture over the thermometer.
-
Step 1: System Calibration (Internal Control): Before introducing the sample, measure the boiling point of HPLC-grade water and high-purity toluene across a pressure range of 100 to 760 mmHg. This validates the linearity of the Pt100 RTD sensor and the digital vacuum transducer.
-
Step 2: Sample Introduction: Introduce 50 mL of fractionally distilled 3-(methoxymethoxy)propanol (Purity > 99.5% via GC-MS) into the ebulliometer boiler.
-
Step 3: Isobaric Equilibration: Set the vacuum controller to exactly 760 mmHg. Apply heat until the Cottrell pump activates, ensuring a steady stream of liquid and vapor washes over the thermowell.
-
Step 4: Data Acquisition: Once the temperature reading stabilizes for >5 minutes, record the normal boiling point (
). For MOM-protected propanol derivatives, this is expected to be near 154–158 °C[3]. -
Step 5: Pressure Variation: Reduce the system pressure in 50 mmHg decrements, allowing equilibration and recording
at each step to map the boiling point curve.
Protocol B: Static Isoteniscopy for Vapor Pressure Measurement
Isoteniscopy measures the vapor pressure of a liquid statically, which is critical for determining how the solvent will behave during high-vacuum API drying.
-
Step 1: Degassing (Critical Causality): Place the sample in the isoteniscope bulb and perform three rigorous freeze-pump-thaw cycles using liquid nitrogen. Causality: Dissolved atmospheric gases (N₂, O₂) will artificially inflate the pressure reading, violating the closed-system assumption required for accurate vapor pressure measurement.
-
Step 2: Thermal Equilibration: Submerge the apparatus in a precision-controlled silicone oil bath set to the initial test temperature (e.g., 40 °C).
-
Step 3: Nulling the Manometer: Adjust the external system pressure until the liquid levels in both arms of the U-tube manometer are perfectly equal. At this null point, the external pressure exactly equals the sample's vapor pressure.
-
Step 4: Clausius-Clapeyron Mapping: Record the pressure. Increase the bath temperature in 10 °C increments, repeating the nulling process up to 120 °C.
Thermodynamic Modeling Workflow
The data acquired from the protocols above must be synthesized to generate Antoine equation constants, which chemical engineers use to program automated distillation columns and vacuum dryers.
Workflow for the thermodynamic characterization and scale-up of 3-(Methoxymethoxy)propanol.
Implications in Drug Development
In late-stage drug development, the removal of high-boiling reagents without inducing thermal degradation of the API is a constant challenge. Because 3-(methoxymethoxy)propanol has a boiling point of ~158 °C at atmospheric pressure, it cannot be easily removed via simple rotary evaporation at standard water-bath temperatures (40 °C).
By utilizing the vapor pressure curves generated via isoteniscopy, process chemists can calculate the exact vacuum required to depress the boiling point to a safe threshold. For example, extrapolating the Clausius-Clapeyron relationship indicates that lowering the system pressure to 10 mmHg will depress the boiling point of 3-(methoxymethoxy)propanol to approximately 55–60 °C, allowing for safe, rapid removal during the isolation of thermally labile pharmaceutical intermediates.
References
- (S)-2-甲氧基甲氧基-1-丙醇|91191-95-6 - 有机化学 (Acmechem). Chemical Properties and Boiling Point Specifications.
- SAFETY DATA SHEET - CymitQuimica. (R)-2-Methoxymethoxy-1-propanol Transport and Physical Data.
- Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002 (AIP Publishing). Methodologies for Vaporization Enthalpy and Reference Materials.
Sources
The Strategic Role of 3-(Methoxymethoxy)propanol in Complex Organic Synthesis and API Development
Executive Summary & Core Rationale
In the landscape of total synthesis and Active Pharmaceutical Ingredient (API) development, the precise control of carbon chain extension and functional group tolerance is paramount. 3-(Methoxymethoxy)propanol emerges as a highly versatile C3 bifunctional building block. By masking one hydroxyl group of 1,3-propanediol as a methoxymethyl (MOM) ether, chemists can selectively functionalize the remaining primary alcohol.
This in-depth technical guide explores the mechanistic causality, synthetic utility, and validated protocols surrounding this critical intermediate, providing a framework for its application in advanced drug development.
Mechanistic Grounding: The MOM Protecting Group
The selection of the MOM group over alternative protecting strategies (such as silyl or benzyl ethers) is driven by strict mechanistic requirements. The MOM ether is an acetal; therefore, it is inherently stable to strongly basic conditions, aggressive nucleophilic attacks (such as Grignard or organolithium reagents), and catalytic hydrogenation.
Conversely, the MOM group is highly susceptible to Brønsted or Lewis acid-catalyzed hydrolysis. The cleavage mechanism proceeds via the protonation of the acetal oxygen, followed by the expulsion of methanol to form a highly reactive oxocarbenium ion. Subsequent trapping by water yields a hemiacetal, which spontaneously collapses to release the free alcohol, formaldehyde, and methanol. For highly sensitive API scaffolds, specialized mild cleavage conditions using[1] or[2] have been developed to prevent the degradation of acid-labile moieties.
Quantitative Data: Protecting Group Stability Matrix
To justify the use of 3-(methoxymethoxy)propanol, the following table summarizes the stability profile of the MOM ether compared to other common protecting groups. This binary quantitative data dictates the strategic sequencing of synthetic steps.
| Protecting Group | Base (e.g., NaH, NaOH) | Nucleophiles (e.g., RMgX) | Mild Acid (e.g., AcOH) | Strong Acid (e.g., HCl) | Hydrogenation (Pd/C) |
| MOM Ether | Stable | Stable | Stable | Cleaved | Stable |
| TMS Ether | Cleaved | Stable | Cleaved | Cleaved | Stable |
| Benzyl Ether | Stable | Stable | Stable | Stable | Cleaved |
| Acetyl (Ester) | Cleaved | Cleaved | Stable | Cleaved | Stable |
Key Synthetic Transformations
The synthetic divergence of 3-(methoxymethoxy)propanol primarily splits into nucleophilic and electrophilic pathways:
-
The Electrophilic Pathway (Activation): The free hydroxyl group can be converted into a superior leaving group, such as a methanesulfonate (mesylate) or a halide, yielding compounds like [3]. This activated C3 linker is extensively utilized for the N-alkylation of heterocycles in API scaffolds.
-
The Nucleophilic/Olefinic Pathway (Oxidation): Oxidation of the primary alcohol yields[4]. This aldehyde is a prime substrate for Wittig olefinations, Horner-Wadsworth-Emmons reactions, or asymmetric aldol additions, allowing for the rapid assembly of polyketide natural products.
Synthetic divergence of 3-(Methoxymethoxy)propanol into electrophilic and nucleophilic pathways.
Self-Validating Experimental Protocols
To ensure high fidelity in synthetic execution, the following protocols are designed as self-validating systems, where each reagent choice is mechanistically justified.
Protocol A: Synthesis of 3-(Methoxymethoxy)propanal via Dess-Martin Oxidation
Causality & Rationale: Dess-Martin Periodinane (DMP) is selected for its mildness and high yield, preventing over-oxidation to the carboxylic acid. However, DMP releases acetic acid during the oxidation cycle. Because the MOM ether is acid-labile, sodium bicarbonate (NaHCO₃) is strictly required as a heterogeneous buffer to neutralize the acetic acid in situ, preventing premature deprotection.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3-(methoxymethoxy)propanol (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M).
-
Buffering: Add solid NaHCO₃ (3.0 eq) to the stirring solution and cool the suspension to 0 °C using an ice bath.
-
Oxidation: Portion-wise, add Dess-Martin Periodinane (1.2 eq). The reaction mixture will become cloudy.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (stain with KMnO₄).
-
Quench (Critical Step): Dilute the mixture with diethyl ether, then add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Logic: Na₂S₂O₃ reduces unreacted hypervalent iodine to harmless species, preventing oxidative side reactions during concentration.
-
Isolation: Stir vigorously until the organic layer is clear. Separate the layers, extract the aqueous phase with ether, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure to yield the aldehyde.
Step-by-step experimental workflow for the DMP oxidation of 3-(methoxymethoxy)propanol.
Protocol B: Chemoselective Deprotection of the MOM Ether
Causality & Rationale: At the final stages of API synthesis, the MOM group must be removed to reveal the free hydroxyl[5]. Standard deprotection utilizes HCl in methanol. The high concentration of methanol drives the equilibrium toward the formation of dimethoxymethane, while the acid protonates the acetal oxygen.
Step-by-Step Methodology:
-
Preparation: Dissolve the MOM-protected substrate in methanol (0.1 M).
-
Acidification: Add concentrated aqueous HCl (3-5 drops per mmol of substrate).
-
Cleavage: Heat the solution to 50 °C for 4-6 hours.
-
Neutralization: Cool to room temperature and quench with solid NaHCO₃ until gas evolution ceases. Logic: Neutralizing the acid prior to solvent evaporation prevents the degradation of the newly formed product.
-
Isolation: Filter the salts, concentrate the filtrate, and purify via flash column chromatography.
Stepwise mechanism of acid-catalyzed MOM ether cleavage via an oxocarbenium intermediate.
References
-
PubChem, National Institutes of Health. "3-(Methoxymethoxy)propyl methanesulfonate". Available at: [Link]
-
Organic Chemistry Portal. "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl". Available at: [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Methoxymethoxy)propyl methanesulfonate | C6H14O5S | CID 87212223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aceschem.com [aceschem.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Whitepaper: Structural Differentiation and Synthetic Utility of Propyl-Linker Systems
[1]
Executive Summary
In drug discovery and organic synthesis, the distinction between a raw starting material and a precision intermediate is defined by symmetry and reactivity profiles .[1]
-
1,3-Propanediol (1,3-PDO) is a symmetrical, hydrophilic commodity chemical used primarily as a solvent or polymer monomer (e.g., PTT).[1]
-
3-(Methoxymethoxy)propanol (MMP) is a desymmetrized, lipophilic synthetic tool.[1] It allows researchers to differentiate the two termini of a propyl chain, enabling the stepwise construction of heterobifunctional linkers (e.g., for PROTACs or Antibody-Drug Conjugates).[1]
This guide details the physicochemical differences, synthetic protocols for conversion, and the strategic advantages of the Methoxymethyl (MOM) protecting group in complex molecule synthesis.
Physicochemical & Structural Divergence[1]
The fundamental difference lies in the symmetry breaking of the propyl chain. 1,3-PDO possesses a
Comparative Properties Table
| Feature | 1,3-Propanediol (1,3-PDO) | 3-(Methoxymethoxy)propanol (MMP) |
| Formula | ||
| Symmetry | Symmetrical (Homobifunctional) | Asymmetrical (Heterobifunctional) |
| Reactivity | Dual-ended (Requires statistical control) | Single-ended (Orthogonal protection) |
| Polarity | High (Hydrophilic, Water Miscible) | Moderate (Amphiphilic to Lipophilic) |
| Boiling Point | 211–217 °C (Strong H-bonding) | ~160–170 °C (Est.[1] reduced H-bonding) |
| Primary Use | Solvent, Polymer Monomer, Humectant | Linker synthesis, Total Synthesis intermediate |
| Stability | Stable to Acid/Base | Acid Labile , Base Stable |
The MOM Group: Strategic Advantage in Drug Design
The Methoxymethyl (MOM) ether in MMP is not merely a blocking group; it is a strategic element in multi-step synthesis.[1]
Orthogonality
The MOM group is an acetal (
-
Basic conditions: (e.g., NaOH,
, LDA).[1] -
Nucleophiles: (e.g., Grignard reagents, organolithiums).[1]
-
Reducing agents: (e.g.,
, ).[1] -
Oxidizing agents: (e.g., Dess-Martin periodinane, Swern).[1]
It is cleaved only by:
Solubility Modulation
1,3-PDO is highly polar and difficult to extract from aqueous layers.[1] The MOM protection in MMP significantly increases lipophilicity (
Synthetic Protocols (Self-Validating Systems)[1]
Protocol A: Desymmetrization of 1,3-PDO to MMP (Green Route)
Avoids the use of carcinogenic MOM-Cl (chloromethyl methyl ether).[1]
Reagents:
-
1,3-Propanediol (Excess, 3.0 equiv) – Excess prevents di-protection.[1]
-
Dimethoxymethane (DMM) (Solvent/Reagent)[1]
- (Catalyst) or Acidic Resin (e.g., Amberlyst-15)[1]
Methodology:
-
Setup: In a flame-dried round-bottom flask, dissolve 1,3-PDO (30 mmol) in Dimethoxymethane (30 mL).
-
Catalysis: Add
(0.5 equiv) or Amberlyst-15 (10 wt%) at 0°C. -
Reaction: Stir vigorously at room temperature for 12 hours.
-
Quench: Filter off the resin or neutralize with saturated
.[1] -
Purification: Concentrate in vacuo. The excess 1,3-PDO can be removed by washing the organic extract with water (MMP will partition into the organic phase due to the MOM group, while PDO stays in water).[1] Distill or flash chromatograph to isolate pure MMP.[1]
Protocol B: Deprotection (MOM Removal)
Reagents: 6M HCl, Methanol (MeOH).[1]
Methodology:
-
Dissolve the MOM-protected intermediate in MeOH.[1]
-
Add 6M HCl (dropwise) until pH < 1.
-
Heat to 40–50°C for 2 hours.
-
Causality: The acidic proton protonates the acetal oxygen, leading to the ejection of methanol and the formation of an oxocarbenium ion, which is hydrolyzed by water to release formaldehyde and the free alcohol.
Visualizing the Logic: Symmetry Breaking
The following diagram illustrates the transformation logic. 1,3-PDO is a "dead end" for selective chemistry until it is desymmetrized.[1] MMP opens the door to sequential functionalization.[1]
Caption: Workflow for desymmetrizing 1,3-Propanediol to access heterobifunctional linker systems.
Safety & Handling
1,3-Propanediol (1,3-PDO)[1][3][4][5]
-
Toxicity: Low.[1][2] Generally Recognized As Safe (GRAS) for many applications.[1]
-
Hazards: Mild irritant.[1] No special containment required beyond standard GLP.[1]
3-(Methoxymethoxy)propanol (MMP) & Precursors[1]
-
MOM-Cl (Precursor): If synthesizing via the classical route, MOM-Cl is a known human carcinogen (OSHA regulated).[1] It must be handled in a glovebox or high-efficiency fume hood.[1]
-
MMP (Product): Contains acetal linkages which can hydrolyze to release Formaldehyde under acidic conditions.[1]
-
Recommendation: Use the "Green" Dimethoxymethane route described in Protocol A to avoid handling MOM-Cl directly.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Definitive guide on MOM stability and deprotection conditions). [1]
-
Fujioka, H., et al. (2009).[1] "Mild and Efficient Chemoselective MOM Protection." Organic Letters, 11(22), 5138–5141.[1] (Describes modern, milder protection strategies). [1]
-
Berliner, M. A., & Belecki, K. (2005).[1] "Simple, Rapid, and Green Synthesis of MOM Ethers." Journal of Organic Chemistry, 70(23), 9618–9621.[1] (Validation of the Dimethoxymethane route). [1]
-
PubChem Compound Summary: 1,3-Propanediol. National Center for Biotechnology Information.[1] (Physical property verification).
Methodological & Application
Application Note: Selective Synthesis of 3-(Methoxymethoxy)propan-1-ol from 1,3-Propanediol
Executive Summary & Mechanistic Rationale
3-(Methoxymethoxy)propan-1-ol is a highly versatile mono-protected building block utilized extensively in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The methoxymethyl (MOM) ether protecting group is highly valued because it remains stable in the presence of strong bases, nucleophiles, and mild reducing agents, yet it can be cleanly cleaved under mild acidic conditions[1].
However, the desymmetrization of a symmetric diol like 1,3-propanediol presents a classic chemoselectivity challenge. Without the intervention of an enzyme or a chiral catalyst, the most robust and scalable method for mono-protection relies on statistical distribution control[2]. By employing a large molar excess of the highly polar, water-miscible 1,3-propanediol[3] relative to the protecting reagent, the reaction trajectory is strongly biased toward mono-protection. The unreacted diol is easily recovered or washed away during the aqueous workup due to its high hydrophilicity[3].
Reaction Pathway & Statistical Control
Caption: Reaction pathway illustrating statistical distribution control in mono-MOM protection.
Experimental Protocols
Caution: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen. It must be handled in a strictly ventilated fume hood. Alternatively, it can be generated safely in situ using dimethoxymethane and an acyl chloride[4].
Protocol A: Base-Mediated Mono-MOM Protection (NaH / THF)
Causality & Design: Sodium hydride (NaH) irreversibly deprotonates the diol to form a highly nucleophilic alkoxide. Using 3.0 equivalents of the diol ensures that the statistical probability of the mono-alkoxide reacting with MOM-Cl is maximized, suppressing the formation of the di-MOM byproduct[2].
Step-by-Step Procedure:
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Add 1,3-propanediol (22.8 g, 300 mmol, 3.0 equiv)[3] and anhydrous THF (200 mL). Cool the mixture to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 4.0 g, 100 mmol, 1.0 equiv) in small portions. Causality: The slow addition controls the exothermic evolution of hydrogen gas. Stir at 0 °C for 1 hour to ensure complete formation of the mono-alkoxide.
-
Alkylation: Add MOM-Cl (8.05 g, 100 mmol, 1.0 equiv) dropwise via syringe.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.
-
Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Extract the mixture with Ethyl Acetate (3 × 100 mL).
-
Aqueous Wash (Critical Step): Wash the combined organic layers with deionized water (5 × 100 mL) and brine (1 × 100 mL). Causality: 1,3-propanediol is highly miscible with water[3]; intensive aqueous washing effectively removes the 2.0 equivalents of unreacted starting material, leaving the more lipophilic mono-MOM product in the organic phase.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-path silica gel chromatography (Hexanes/EtOAc, 1:1) to yield the target compound.
Protocol B: Mild Amine-Mediated Protection (DIPEA / CH₂Cl₂)
Causality & Design: For substrates sensitive to strong bases like NaH, N,N-diisopropylethylamine (DIPEA) serves as a non-nucleophilic acid scavenger. This method relies on the inherent nucleophilicity of the neutral alcohol and is highly effective for MOM protection[5].
Step-by-Step Procedure:
-
Dissolve 1,3-propanediol (300 mmol, 3.0 equiv) in anhydrous CH₂Cl₂ (200 mL) at 0 °C.
-
Add DIPEA (130 mmol, 1.3 equiv)[5].
-
Add MOM-Cl (100 mmol, 1.0 equiv) dropwise.
-
Stir at room temperature for 12–16 hours.
-
Quench with water, extract with CH₂Cl₂, and perform rigorous aqueous washes (5 × 100 mL) to remove excess diol and DIPEA salts.
-
Dry, concentrate, and purify as described in Protocol A.
Experimental Workflow
Caption: Step-by-step experimental workflow for the NaH-mediated mono-MOM protection.
In-Process Controls (IPC) & Self-Validation
To ensure the protocol functions as a self-validating system, the following IPCs must be strictly adhered to:
-
TLC Monitoring: Use a solvent system of 50% EtOAc in Hexanes. Because the target molecule lacks a UV chromophore, visualize the plates using a Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain followed by gentle heating.
-
GC-MS Validation: The mono-protected product (MW = 120.15 g/mol ) will show a characteristic fragmentation pattern. Look for the prominent loss of the MOM group (m/z 45, [CH₃OCH₂]⁺), which is a diagnostic peak for methoxymethyl ethers.
-
Aqueous Wash Validation: Check the final aqueous wash by TLC to ensure no residual 1,3-propanediol remains before concentrating the organic layer.
Quantitative Data & Method Comparison
| Parameter | Protocol A (NaH / THF) | Protocol B (DIPEA / CH₂Cl₂) |
| Typical Yield (Based on MOM-Cl) | 75 - 85% | 65 - 75% |
| Diol Equivalents Required | 3.0 eq | 3.0 - 5.0 eq |
| Reaction Time | 4 - 8 hours | 12 - 16 hours |
| Base Strength | Strong (Irreversible deprotonation) | Weak (Acid scavenger) |
| Primary Purification Method | Aqueous wash + short column | Aqueous wash + column |
References
-
Wikipedia Contributors. (n.d.). 1,3-Propanediol. Wikipedia, The Free Encyclopedia. [Link]
-
Thieme Connect. (2011). Synthesis of (±)-Alopecuridine (Application of MOMCl and DIPEA in CH₂Cl₂). Synfacts.[Link]
-
Venton, D. L., et al. (1984). Antagonism of Prostanoid-Induced Vascular Contraction... (Discussing the statistical approach to the selective monoprotection of symmetric diols). Journal of Cardiovascular Pharmacology. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.[Link]
-
Buonanno, F., et al. (2019). The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents. Frontiers in Chemistry, 7, 464.[Link]
Sources
- 1. Frontiers | The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 4. Semi-Rigid (Aminomethyl) Piperidine-Based Pentadentate Ligands for Mn(II) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Application Note: 3-(Methoxymethoxy)propanol as a Strategic C3-Linker and Intermediate in Complex Organic Synthesis
Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Strategic Utility
In the architectural design of complex active pharmaceutical ingredients (APIs) and natural products, the precise installation of functionalized carbon chains is paramount. 3-(Methoxymethoxy)propanol (also known as mono-MOM protected 1,3-propanediol) serves as a highly versatile, bifunctional C3-homologating agent.
Structurally, it features a primary hydroxyl group at one terminus and a methoxymethyl (MOM) ether at the other. This desymmetrization of the inexpensive bulk chemical 1,3-propanediol allows chemists to exploit the free hydroxyl group for immediate synthetic elaboration (e.g., oxidation, halogenation, or Mitsunobu inversion) while the MOM-protected terminus remains inert. The MOM group, an acetal-type protecting group, is highly stable to strongly basic conditions, organometallic reagents (Grignard, organolithium), and hydride reducing agents, making it an ideal masking strategy during aggressive upstream carbon-carbon bond-forming events[1].
The Causality of Protecting Group Selection
Why choose a MOM ether over a benzyl (Bn) or tert-butyldimethylsilyl (TBS) ether for a C3 linker?
-
Steric Profile: The MOM group is sterically unobtrusive compared to bulky silyl ethers, minimizing steric hindrance during subsequent coupling reactions of the adjacent chain.
-
Orthogonality: MOM ethers are cleaved under specific acidic conditions or via Lewis acid catalysis (e.g.,
), allowing for orthogonal deprotection in the presence of base-labile esters, fluoride-labile silyl ethers, or hydrogenation-labile benzyl groups[2]. -
Atom Economy: The MOM group (
) adds minimal molecular weight (45 Da) compared to TBS (115 Da) or TBDPS (239 Da), improving the atom economy of intermediate scale-ups.
Divergent Synthetic Workflows
The true value of 3-(methoxymethoxy)propanol lies in its divergent reactivity. By modifying the free hydroxyl group, the molecule can be transformed into various electrophilic or nucleophilic C3 building blocks.
Figure 1: Divergent synthetic pathways utilizing 3-(methoxymethoxy)propanol as a central C3 scaffold.
Quantitative Data: Protecting Group Comparison on 1,3-Propanediol
To justify the use of the MOM group, Table 1 summarizes the stability and cleavage parameters of common mono-protected 1,3-propanediol derivatives.
| Protecting Group | Reagent Used | Stability to Strong Base (e.g., n-BuLi) | Stability to Mild Acid (e.g., AcOH) | Cleavage / Deprotection Method | Atom Economy Impact |
| MOM (Methoxymethyl) | MOM-Cl, DIPEA | Excellent | Moderate | Strong Acid (HCl/MeOH) or Lewis Acid ( | High (+45 Da) |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole | Good (can migrate) | Poor | Fluoride (TBAF) or Mild Acid | Low (+115 Da) |
| Bn (Benzyl) | BnBr, NaH | Excellent | Excellent | Hydrogenolysis ( | Moderate (+91 Da) |
| THP (Tetrahydropyranyl) | DHP, PPTS | Excellent | Poor | Mild Acid (AcOH/THF/H2O) | Moderate (+84 Da) |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for critical steps (e.g., temperature control, stoichiometric ratios) is explicitly detailed to ensure reproducibility and high yield.
Protocol A: Statistical Mono-MOM Protection of 1,3-Propanediol
Objective: Synthesize 3-(methoxymethoxy)propanol while suppressing the formation of the bis-MOM protected byproduct. Mechanistic Rationale: Because the two hydroxyl groups of 1,3-propanediol have identical pKa values, statistical control is required. By using a large molar excess of the diol (typically 3 to 5 equivalents), the probability of a single molecule undergoing double deprotonation and alkylation is drastically reduced[3].
Materials:
-
1,3-Propanediol (5.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl, 1.0 equiv) Caution: Highly carcinogenic alkylating agent. Handle strictly in a fume hood.
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: Flush a flame-dried, round-bottom flask with inert gas (Argon or
). Add anhydrous THF (approx. 0.5 M relative to the diol) and 1,3-propanediol (5.0 equiv). -
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add NaH (1.0 equiv) in small portions. Causality: The reaction is exothermic and evolves hydrogen gas. Cooling prevents thermal runaway and side reactions.
-
Alkylation: Stir the alkoxide suspension at 0 °C for 30 minutes. Dropwise, add MOM-Cl (1.0 equiv) via a syringe over 15 minutes.
-
Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup & Validation: Quench the reaction carefully with saturated aqueous
to neutralize unreacted alkoxide. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: The excess 1,3-propanediol is highly polar and can be separated from the mono-MOM product via vacuum distillation or silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Protocol B: Swern Oxidation to 3-(Methoxymethoxy)propanal
Objective: Convert the primary alcohol to an aldehyde for downstream nucleophilic addition.
Step-by-Step Procedure:
-
In a flame-dried flask under Argon, dissolve oxalyl chloride (1.2 equiv) in anhydrous Dichloromethane (DCM) and cool to -78 °C.
-
Dropwise, add anhydrous Dimethyl Sulfoxide (DMSO, 2.4 equiv). Stir for 15 minutes to form the active alkoxysulfonium intermediate.
-
Add a solution of 3-(methoxymethoxy)propanol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.
-
Add Triethylamine (
, 5.0 equiv) dropwise. Causality: The bulky base deprotonates the intermediate to yield the aldehyde and dimethyl sulfide. Adding it at -78 °C prevents the formation of thioacetal byproducts. -
Allow to warm to 0 °C, quench with water, extract with DCM, and wash with cold 1M HCl, saturated
, and brine. Concentrate to yield the aldehyde, which should be used immediately or stored at -20 °C due to its propensity to polymerize.
Protocol C: Orthogonal Deprotection of the MOM Ether using
Objective: Selectively cleave the MOM ether in the presence of other acid-sensitive or base-sensitive groups. Mechanistic Rationale: Traditional aqueous acid cleavage (e.g., 6M HCl) can destroy complex molecules. Zinc(II) trifluoromethanesulfonate acts as a mild, thiophilic/oxophilic Lewis acid that selectively coordinates the acetal oxygens of the MOM group, facilitating cleavage without requiring harsh Brønsted acids[2].
Step-by-Step Procedure:
-
Dissolve the MOM-protected substrate in Isopropanol (or a mixture of DCM/Isopropanol if solubility is an issue).
-
Add
(10 mol% to 50 mol% depending on substrate complexity). -
Heat the mixture to reflux (approx. 80 °C) and monitor via TLC. Causality: The Lewis acidity of Zn(II) weakens the C-O bond of the acetal, allowing the alcohol solvent to trap the liberated methoxymethyl cation.
-
Upon completion (typically 2-6 hours), cool to room temperature, dilute with water, and extract with EtOAc.
Figure 2: Orthogonal deprotection logic demonstrating the selective cleavage of MOM vs. TBS ethers.
References
-
Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate Source: ResearchGate URL: [Link]
-
Title: Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents Source: MDPI (Molecules) URL: [Link]
Sources
Application Note: Chemoselective Functionalization of 3-(Methoxymethoxy)propanol
Abstract
This application note details the strategic functionalization of 3-(Methoxymethoxy)propanol (MMP) , a critical bifunctional building block in organic synthesis. MMP contains a primary hydroxyl group and a Methoxymethyl (MOM) ether—an acid-labile acetal protecting group.[1] This guide provides validated protocols for oxidizing, activating, and substituting the hydroxyl group while preserving the integrity of the MOM ether. These methodologies are essential for researchers developing heterobifunctional linkers, PROTACs, and complex natural products.
Introduction & Strategic Overview
3-(Methoxymethoxy)propanol is a mono-protected derivative of 1,3-propanediol. Its utility lies in its asymmetry: one terminus is a reactive primary alcohol, while the other is masked by a MOM group.
The Chemical Challenge
The MOM group (
-
Success Criteria: Functionalization of the
group must occur under basic, neutral, or buffered conditions. -
Failure Mode: Exposure to strong acids (e.g., HCl,
-TsOH) or Lewis acids (e.g., ) will cleave the MOM group, reverting the molecule to 1,3-propanediol and formaldehyde.
Reaction Landscape
We will cover three primary transformations:
-
Activation: Conversion to a Sulfonate Ester (Tosylation).[1]
-
Oxidation: Conversion to an Aldehyde (Swern Oxidation).[1][3][4]
-
Substitution: Conversion to an Alkyl Halide (Appel Reaction).[1]
[5]
Protocol 1: Activation via Tosylation
Objective: Convert the hydroxyl group into a p-toluenesulfonate (tosylate) leaving group for subsequent nucleophilic substitution (e.g., azide introduction, alkylation).[5]
Mechanism & Rationale
The reaction utilizes
Experimental Procedure
Reagents:
-
3-(Methoxymethoxy)propanol (1.0 equiv)
- -Toluenesulfonyl chloride (TsCl) (1.2 equiv)[6][7]
-
Triethylamine (
) (1.5 equiv)[6] -
DMAP (0.1 equiv)
-
Dichloromethane (DCM), anhydrous[8]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add MMP (1.0 equiv) and anhydrous DCM ( concentration). -
Cooling: Cool the solution to
using an ice bath. -
Base Addition: Add
(1.5 equiv) followed by DMAP (0.1 equiv).[1] Stir for 5 minutes. -
Reagent Addition: Add TsCl (1.2 equiv) portion-wise over 10 minutes. Note: Adding solid TsCl slowly prevents localized exotherms.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup (Critical):
-
Quench with saturated aqueous
. Do not use water or acid initially. -
Extract with DCM (
). -
Wash combined organics with brine.[6]
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography on silica gel (buffered with 1%
if silica is acidic) eluting with Hexane/EtOAc.[1]
Validation Data:
| Proton | Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ar-H | 7.8, 7.3 | Doublets | Tosyl Aromatic Ring |
| O-CH 2-O | 4.60 | Singlet | MOM Methylene (Diagnostic) |
| CH 2-OTs | 4.15 | Triplet | Alpha-methylene |[1]
Protocol 2: Swern Oxidation to Aldehyde
Objective: Oxidize the alcohol to an aldehyde without over-oxidation to carboxylic acid and without cleaving the acid-sensitive MOM group.
Mechanism & Rationale
Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a chlorosulfonium intermediate.[3][9] This reacts with the alcohol at
-
Why not Jones Reagent? Jones reagent contains sulfuric acid, which would instantly destroy the MOM group.
-
Why not PCC? PCC is slightly acidic and difficult to remove completely. Swern is cleaner for this substrate.
Experimental Procedure
Reagents:
-
Oxalyl Chloride (1.1 equiv)
-
MMP (1.0 equiv)
-
Triethylamine (5.0 equiv)
-
DCM, anhydrous[8]
Step-by-Step:
-
Activation: In a flame-dried flask under
, dissolve Oxalyl Chloride (1.1 equiv) in DCM at (dry ice/acetone bath). -
DMSO Addition: Add DMSO (2.2 equiv) dropwise. Caution: Gas evolution (CO, CO2).[3] Maintain temp <
. Stir for 15 mins. -
Substrate Addition: Add MMP (1.0 equiv) in minimal DCM dropwise. Stir at
for 45 mins. -
Elimination: Add
(5.0 equiv) dropwise.[1] The reaction will turn white/cloudy. -
Warming: Allow the reaction to warm to
over 30 minutes. -
Workup: Quench with phosphate buffer (pH 7) or saturated
. Extract with DCM.[6][11]-
Note: Ensure the aqueous quench is not acidic.
-
-
Purification: The aldehyde is often unstable on silica. Use immediately or filter through a short plug of neutral alumina.
Protocol 3: Appel Reaction (Bromination)
Objective: Convert the alcohol to an alkyl bromide under neutral conditions.
Mechanism & Rationale
The Appel reaction uses Triphenylphosphine (
Experimental Procedure
Reagents:
-
MMP (1.0 equiv)
- (1.25 equiv)
- (1.5 equiv)
-
DCM, anhydrous[8]
Step-by-Step:
-
Dissolution: Dissolve MMP (1.0 equiv) and
(1.25 equiv) in anhydrous DCM at . -
Addition: Add
(1.5 equiv) portion-wise. The solution may turn slightly yellow. -
Reaction: Stir at
for 30 mins, then warm to RT for 2 hours. -
Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc).
Quality Control & Troubleshooting
QC Checkpoints
-
NMR Diagnostic: The MOM group singlet (
ppm for and ppm for ) must remain intact. Disappearance of the 4.62 ppm peak indicates deprotection. -
TLC Monitoring: Stain with PMA (Phosphomolybdic Acid) or
. MOM ethers are not UV active, so stains are required unless the tosyl group is present.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Loss of MOM group | Acidic workup or acidic silica | Use buffered quench ( |
| Low Yield (Swern) | Temperature rose above | Control addition rate strictly. Ensure dry ice/acetone bath is fresh. |
| Incomplete Tosylation | Wet solvent or old TsCl | Distill DCM over |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[12] (Authoritative text on MOM stability and cleavage conditions).
-
Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew.[6] Chem. Int. Ed. Engl.1975 , 14, 801–811.
-
BenchChem Technical Support. "Methoxymethyl (MOM) Ether Protecting Group Stability and Protocols." BenchChem Application Notes.
Sources
- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. MOM Ethers [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Synthesis of 3-(Methoxymethoxy)propanol
Introduction: The Significance of 3-(Methoxymethoxy)propanol in Modern Synthesis
3-(Methoxymethoxy)propanol, a selectively protected derivative of 1,3-propanediol, is a valuable building block in organic synthesis. The presence of a free primary alcohol and a stable, yet readily cleavable, methoxymethyl (MOM) ether makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The selective introduction of the MOM group onto one of the two equivalent hydroxyl groups of 1,3-propanediol presents a common challenge in synthetic chemistry: achieving mono-functionalization of a symmetrical substrate. This guide provides detailed insights and protocols for the catalytic synthesis of 3-(Methoxymethoxy)propanol, with a focus on achieving high selectivity and yield.
Core Principles: Navigating the Selective Mono-protection of a Symmetrical Diol
The primary challenge in the synthesis of 3-(Methoxymethoxy)propanol from 1,3-propanediol is controlling the reaction to favor the formation of the mono-protected product over the di-protected by-product and unreacted starting material. This is typically achieved through an acid-catalyzed transacetalization reaction with a MOM-group donor, such as dimethoxymethane (DMM).
The reaction equilibrium involves the formation of both the desired 3-(methoxymethoxy)propanol and the undesired 1,3-bis(methoxymethoxy)propane. To shift the equilibrium towards the mono-protected product, several strategies can be employed:
-
Stoichiometric Control: Using an excess of the diol can statistically favor mono-protection. However, this is often not economical, especially with valuable diols, and complicates purification.
-
Catalyst Selection: The choice of catalyst is crucial. Heterogeneous acid catalysts, such as strongly acidic ion-exchange resins, have shown promise in the selective mono-protection of symmetrical diols.[1] Their defined pore structures and surface properties can influence the accessibility of the mono-protected intermediate for a second protection step.
-
Reaction Engineering: Continuous flow reactors can offer precise control over reaction time and stoichiometry, which has been demonstrated to enhance selectivity in the mono-protection of symmetrical diols.[2]
This guide will focus on a practical and accessible batch method utilizing a heterogeneous acid catalyst, which offers a good balance of selectivity, ease of use, and scalability.
Catalytic System of Choice: Strongly Acidic Ion-Exchange Resin
For the selective synthesis of 3-(Methoxymethoxy)propanol, a strongly acidic ion-exchange resin (e.g., Dowex 50WX2 or Amberlyst 15) is a recommended catalyst. The rationale behind this choice is multifaceted:
-
Heterogeneity: The solid nature of the catalyst simplifies its removal from the reaction mixture through simple filtration, eliminating the need for aqueous workups to remove a soluble acid.
-
Selectivity: The steric environment within the polymer matrix of the resin can disfavor the second protection of the initially formed, bulkier mono-protected diol.[1]
-
Reusability: These resins can often be regenerated and reused, making the process more cost-effective and environmentally friendly.
Reaction Mechanism: Acid-Catalyzed Transacetalization
The synthesis proceeds via an acid-catalyzed transacetalization mechanism. The key steps are illustrated below:
Caption: Acid-catalyzed formation of 3-(Methoxymethoxy)propanol.
Experimental Protocols
Protocol 1: Batch Synthesis using a Strongly Acidic Ion-Exchange Resin
This protocol describes a representative lab-scale synthesis of 3-(Methoxymethoxy)propanol.
Materials:
-
1,3-Propanediol (reagent grade)
-
Dimethoxymethane (DMM, anhydrous)
-
Strongly acidic ion-exchange resin (e.g., Dowex 50WX2, 100-200 mesh, proton form)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Triethylamine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Catalyst Preparation: Wash the acidic resin with methanol, followed by the reaction solvent (e.g., DCM), and dry under vacuum to remove any adsorbed water.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-propanediol (1.0 equivalent).
-
Dissolve the diol in anhydrous DCM (concentration of ~0.5 M is a good starting point).
-
Add dimethoxymethane (1.1 to 1.5 equivalents). A slight excess of DMM is used to favor the forward reaction.
-
Add the pre-dried acidic resin (10-20 wt% relative to the diol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically slow at room temperature and may require gentle heating (e.g., 40 °C) to proceed at a reasonable rate.
-
Work-up: Once the desired conversion is reached (as determined by the consumption of the starting diol and the formation of the mono-protected product), cool the reaction mixture to room temperature.
-
Filter off the resin catalyst and wash it with a small amount of the reaction solvent.
-
To the filtrate, add a small amount of triethylamine to neutralize any residual acidity before concentration.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a mixture of unreacted diol, the mono-protected product, and the di-protected product. This mixture can be purified by silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The more polar unreacted diol will elute last, the mono-protected product will elute in the middle, and the less polar di-protected product will elute first.
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3-(Methoxymethoxy)propanol.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the selective mono-methoxymethylation of 1,3-propanediol. Note that specific yields and selectivity can vary based on the precise reaction conditions and scale.
| Parameter | Recommended Value/Range | Rationale |
| Catalyst | Strongly Acidic Ion-Exchange Resin | Ease of removal, potential for selectivity.[1] |
| MOM Source | Dimethoxymethane (DMM) | Readily available and effective MOM donor. |
| Stoichiometry (Diol:DMM) | 1 : 1.1 - 1.5 | A slight excess of DMM drives the reaction forward. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert and allows for azeotropic removal of methanol by-product if heated. |
| Temperature | Room Temperature to 40 °C | Balances reaction rate with selectivity. Higher temperatures may favor di-protection. |
| Typical Yield (Mono-product) | 40-60% (isolated) | Dependent on achieving a good balance in the reaction equilibrium. |
| Selectivity (Mono:Di) | Varies, can be optimized | Careful monitoring and stopping the reaction at the optimal time is key. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction is too slow, ensure the catalyst is active and dry. Gentle heating can be applied, but monitor for an increase in the di-protected by-product.
-
Low Selectivity (High Di-protection): Reduce the amount of DMM used (closer to 1:1 stoichiometry). Stop the reaction at a lower conversion of the starting diol. Consider using a less reactive catalyst or lower temperature.
-
Difficult Purification: If the Rf values of the mono- and di-protected products are very close, try a different solvent system for chromatography or consider using a different stationary phase.
Conclusion
The catalytic synthesis of 3-(Methoxymethoxy)propanol from 1,3-propanediol is a feasible transformation that relies on the principles of selective acid-catalyzed acetalization. By carefully selecting a heterogeneous acid catalyst and controlling the reaction conditions, a good yield of the desired mono-protected product can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block for their applications.
References
-
Le Bideau, F., et al. (2001). Highly selective monotetrahydropyranylation of symmetrical diols catalysed by a strongly acidic ion-exchange resin. Chemical Communications, (4), 387-388. [Link]
-
Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Journal of Flow Chemistry, 8(3-4), 125-131. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Fujioka, H., et al. (2009). A Direct, One-Pot, and Selective Monoprotection of Symmetric 1,2-Diols. Organic Letters, 11(22), 5138-5141. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Zinc(II)-Catalyzed Formation of Haloalkyl Ethers from Acetals and Acid Halides. The Journal of Organic Chemistry, 70(23), 9618-9621. [Link]
Sources
Application Note: Scalable Synthesis of 3-(Methoxymethoxy)propanol
The following Application Note is designed for Process Chemists and Scale-Up Engineers in the pharmaceutical and fine chemical sectors. It addresses the specific challenge of synthesizing 3-(Methoxymethoxy)propanol (MMP) —a linear, mono-protected 1,3-diol—while avoiding the thermodynamic sink of cyclic acetal formation.[1]
Process Safety, Selectivity Control, and In-Situ Reagent Generation
Executive Summary
Scaling the production of 3-(Methoxymethoxy)propanol presents a classic chemoselectivity challenge. While the methoxymethyl (MOM) group is a standard protecting group, applying it to 1,3-propanediol introduces a critical bifurcation:
-
Kinetic Control: Formation of the desired linear mono-ether.[1]
-
Thermodynamic Control: Cyclization to form 1,3-dioxane (the cyclic formal).
Standard "green" protocols using Dimethoxymethane (Methylal) and strong acid catalysts (e.g., p-TsOH) predominantly yield the cyclic 1,3-dioxane due to the entropic stability of the six-membered ring. Consequently, this guide recommends an In-Situ Chloromethyl Methyl Ether (MOM-Cl) Generation strategy.[1] This approach maintains the high selectivity of the halide route while mitigating the safety risks associated with handling isolated carcinogens.
Reaction Engineering & Mechanism
The Selectivity Challenge
Direct acetalization with methylal is often touted as a scalable "green" alternative to MOM-Cl.[1] However, for 1,3-diols, this route is chemically flawed for linear targets.[1]
-
Route A (Acid/Methylal): The oxocarbenium intermediate is intramolecularly trapped by the pendant hydroxyl group, closing the ring to form 1,3-dioxane.
-
Route B (Base/MOM-Cl): The reaction proceeds via an irreversible
mechanism.[1] By using excess diol and a base, the pendant hydroxyl is prevented from displacing the methoxy group, locking the molecule in the linear state.
Visualization: Reaction Pathways
The following diagram illustrates why the "Direct Methylal" route fails for this specific target and why the "In-Situ MOM-Cl" route is required.
Figure 1: Mechanistic divergence. The acid-catalyzed route (red) favors cyclization.[1] The base-mediated route (blue) allows isolation of the linear mono-ether.[1]
Scale-Up Protocol: In-Situ MOM-Cl Method
Safety Warning: While this method avoids isolating MOM-Cl, the intermediate is a potent carcinogen (OSHA regulated).[1] All operations must occur in a closed reactor system or a fume hood with a scrubber.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Attribute |
| 1,3-Propanediol | 3.0 | Substrate | Large excess prevents bis-protection.[1] |
| Dimethoxymethane | 1.2 | Reagent | Anhydrous (<0.05% water). |
| Acetyl Chloride | 1.2 | Reagent | Generates MOM-Cl in situ.[1] |
| Zn(OAc)₂ | 0.01 | Catalyst | Catalyzes MOM-Cl formation.[1] |
| DIPEA | 1.5 | Base | Scavenges HCl; prevents acid-cat cyclization.[1] |
| Dichloromethane | 5-10 Vol | Solvent | Maintains solubility and heat transfer.[1] |
Step-by-Step Procedure (1 kg Scale Basis)
Phase 1: Generation of MOM-Cl (The "Active" Mixture)[1]
-
Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser (0°C coolant), and a pressure-equalizing addition funnel. Inert with N₂.
-
Charge: Add Dimethoxymethane (DMM) (1.2 equiv) and Zn(OAc)₂ (1 mol%) to the reactor.
-
Addition: Cool to 0°C. Add Acetyl Chloride (1.2 equiv) dropwise over 60 minutes.
-
Control Point: Maintain internal temperature < 10°C to prevent volatility loss of DMM/MOM-Cl.
-
-
Digestion: Stir at 20°C for 3 hours. The solution now contains MOM-Cl and Methyl Acetate.[1] Do not isolate.
Phase 2: Coupling Reaction[1]
-
Preparation: In a separate 20L reactor, charge 1,3-Propanediol (3.0 equiv), DIPEA (1.5 equiv), and DCM (5 volumes). Cool to 0°C.[2][3][4]
-
Transfer: Transfer the active MOM-Cl solution from Phase 1 into the 20L reactor via a closed transfer line (e.g., cannula or peristaltic pump) over 2 hours.
-
Why: Slow addition of the electrophile to a large excess of diol statistically favors mono-protection.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 12 hours.
-
IPC (In-Process Control): Monitor by GC-FID.
-
Target: >95% conversion of MOM-Cl.[1]
-
Selectivity Check: Ratio of Mono:Bis should be > 8:1.
-
Phase 3: Quench & Workup[1]
-
Quench: Add saturated aqueous NH₄Cl (5 vol) to the reactor. Stir for 30 minutes to destroy residual MOM-Cl.[1]
-
Separation: Phase separate. Extract aqueous layer with DCM (2 x 2 vol).
-
Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[2]
Purification & Quality Control
Distillation is the critical unit operation for achieving pharmaceutical-grade purity (>98%).[1]
Distillation Logic
Due to the boiling point differences, fractional distillation is highly effective.
| Component | Boiling Point (approx.)[5][6][7] | Separation Strategy |
| Methyl Acetate | 57 °C | Fore-run (discard) |
| DCM | 40 °C | Solvent Strip (Rotovap) |
| 1,3-Propanediol | 214 °C | Pot residue (High BP) |
| 3-(MOM)propanol | 150-153 °C | Main Fraction |
| Bis-MOM Ether | ~170-180 °C | Late Fraction / Residue |
Protocol:
-
Perform vacuum distillation (10-20 mbar).
-
The product (MMP) typically distills at 65-70°C @ 15 mmHg (extrapolated from atmospheric BP of 150°C).
-
Critical Success Factor: Use a Vigreux column or packed column to separate the mono-ether from the bis-ether if the selectivity was poor.
Analytical Validation
-
1H NMR (CDCl3, 400 MHz):
-
Impurity Marker: Absence of singlet at
4.8-5.0 (characteristic of cyclic 1,3-dioxane protons).[1]
Process Flow Diagram (PFD)
Figure 2: Process Flow Diagram highlighting the closed-loop transfer of the active species to minimize exposure.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 27-33.[1] (Foundational text on MOM ether stability and formation).
-
Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of MOM Ethers using Dimethoxymethane and Zinc(II) Bromide." J. Org. Chem.2005 , 70, 9618–9621. Link (Source for In-Situ generation logic).[1]
-
Fujioka, H. et al. "One-Pot Synthesis of Monoprotected 1,2-Diols from Methylene Acetals."[1] Org.[3][8] Lett.2009 , 11, 5138–5141. Link (Discusses the thermodynamic preference for cyclic acetals in diols).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8020, Dimethoxymethane. Link (Safety and physical property data).
-
Occupational Safety and Health Administration (OSHA). "13 Carcinogens - 29 CFR 1910.1003."[1] (Regulatory standard for handling Chloromethyl Methyl Ether).[6][8]
Sources
- 1. 3-Methoxy-1-Propanol or 3-Methoxy-1-Propanol Manufacturers, with SDS [mubychem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-methoxy-1-propanol, 1589-49-7 [thegoodscentscompany.com]
- 6. echemi.com [echemi.com]
- 7. Methanolysis of the Cyclic Acetal Function of NanoKid Catalyzed by NanoGoblin, the Pyridinium Salt of Tetracyanocyclopentadienide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methoxymethoxy)propanol
Topic: Yield Optimization & Troubleshooting for 3-(Methoxymethoxy)propanol (MMP) Synthesis Methodology: Acid-Catalyzed Transacetalization (Green Route) Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Executive Summary & Reaction Landscape[1]
The synthesis of 3-(Methoxymethoxy)propanol (MMP) involves the mono-protection of 1,3-propanediol. While the classical Williamson ether synthesis using chloromethyl methyl ether (MOM-Cl) offers high yields, it is operationally hazardous due to the carcinogenicity of MOM-Cl.
This guide focuses on the Acid-Catalyzed Transacetalization route using Dimethoxymethane (DMM/Methylal) . This method is safer and scalable but thermodynamically challenging. Success depends entirely on manipulating the reaction equilibrium and kinetic selectivity.
The Reaction Equilibrium
The reaction is reversible. To drive the yield, the methanol byproduct must be continuously removed.
Critical Process Parameters (The "Why" Behind the Steps)
Selectivity Control (Mono- vs. Bis-protection)
The most common failure mode is the formation of the bis-protected side product: 1,3-bis(methoxymethoxy)propane.
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 3:1 to 5:1 (Diol : DMM) | A large excess of 1,3-propanediol is statistically required to favor the mono-adduct. Stoichiometric (1:1) ratios inevitably lead to statistical mixtures (approx. 25% bis, 50% mono, 25% unreacted). |
| Catalyst | Amberlyst-15 or p-TsOH | Solid acid catalysts (Amberlyst) allow for easy filtration and prevent acid-catalyzed hydrolysis during workup. |
| Temperature | 40–45 °C (Reflux of DMM) | Higher temperatures degrade selectivity. The reaction must be run at the boiling point of DMM (42 °C) to facilitate azeotropic removal of methanol. |
| Solvent | Neat or Toluene/CHCl3 | Running neat (solvent-free) is preferred for atom economy, but Toluene helps in azeotropic removal of methanol if a Dean-Stark trap is used. |
Troubleshooting Guide & FAQs
Issue 1: Low Conversion / Starting Material Recovery
User Question: "I ran the reaction for 24 hours, but NMR shows mostly unreacted 1,3-propanediol. Why?"
Root Cause: Failure to drive the equilibrium. The formation of MMP produces Methanol. If Methanol remains in the flask, it pushes the equilibrium back to the starting materials. Corrective Action:
-
Azeotropic Distillation: Use a Soxhlet extractor filled with 4Å Molecular Sieves mounted above the reaction flask. The refluxing DMM/MeOH azeotrope condenses into the sieves, where MeOH is trapped, and dry DMM returns to the flask.
-
Open System: Do not seal the reaction. Use a fractionating column to slowly distill off the DMM/Methanol azeotrope (BP ~42°C) while adding fresh DMM dropwise.
Issue 2: Poor Selectivity (High Bis-MOM formation)
User Question: "I obtained a 60% yield, but it's a 1:1 mixture of Mono- and Bis-protected product."
Root Cause: Localized high concentration of DMM or insufficient excess of diol. Corrective Action:
-
Inverse Addition: Do not dump DMM into the diol. Add DMM slowly (syringe pump) to the mixture of Diol and Catalyst.
-
Increase Diol Ratio: Shift from 2:1 to 5:1 (Diol:DMM). While this requires recovering more starting material later, it is the only way to mathematically guarantee mono-selectivity.
Issue 3: Product Hydrolysis During Workup
User Question: "The TLC looked good, but after rotovap, the product disappeared."
Root Cause: The acetal linkage (MOM group) is extremely acid-sensitive. If the acid catalyst is not neutralized before concentration/heating, the product will hydrolyze back to the diol. Corrective Action:
-
Neutralization: If using p-TsOH, add Triethylamine (Et3N) or solid NaHCO3 before removing solvent.
-
Solid Catalysts: If using Amberlyst-15, filter the beads out immediately while the reaction is cold.
Optimized Experimental Protocol
Objective: Synthesis of 3-(Methoxymethoxy)propanol with >85% Selectivity.
Reagents:
-
1,3-Propanediol (5.0 equiv)
-
Dimethoxymethane (1.0 equiv)
-
p-Toluene sulfonic acid (0.05 equiv) or Amberlyst-15 (10 wt%)
-
Solvent: Toluene (optional, for azeotrope) or Neat.
Step-by-Step Workflow:
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar and a Soxhlet extractor containing activated 4Å Molecular Sieves. Attach a reflux condenser to the Soxhlet.
-
Charging: Add 1,3-Propanediol and the Acid Catalyst to the RBF.
-
Initiation: Heat the mixture to 45 °C.
-
Addition: Add Dimethoxymethane (DMM) through the septum.
-
Note: If running neat, add DMM in portions. If using Toluene, DMM can be added upfront as the Toluene/Methanol azeotrope will be managed by the sieves.
-
-
Reflux: Maintain gentle reflux for 12–18 hours. The DMM/MeOH vapor will pass through the sieves, removing MeOH.
-
Quench:
-
If p-TsOH: Cool to RT and add Et3N (0.1 equiv) to quench.
-
If Amberlyst: Filter the mixture through a fritted glass funnel to remove beads.
-
-
Workup (The "Salting Out" Trick):
-
The reaction mixture contains Product, Bis-product, and excess Diol.
-
Dilute with Brine (saturated NaCl).
-
Extract exhaustively with Ethyl Acetate or Dichloromethane .
-
Crucial: Unreacted 1,3-Propanediol is highly water-soluble and will largely remain in the aqueous brine layer, while MMP partitions into the organic layer.
-
-
Purification: Dry organic layer (Na2SO4), concentrate, and distill.
-
MMP Boiling Point: ~150–152 °C at 760 mmHg.[1]
-
Visualized Pathways (Graphviz)
Diagram 1: Reaction Mechanism & Competitive Pathways
This diagram illustrates the kinetic competition between the desired Mono-protection and the undesired Bis-protection.
Caption: Competitive reaction pathways. Continuous removal of Methanol drives the green arrow. Excess DMM drives the red dashed arrow.
Diagram 2: Purification Logic Flow
A decision tree for isolating the product from the excess starting material.
Caption: Workup strategy utilizing the high water solubility of 1,3-propanediol to separate it from the less polar MMP product.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection chemistry and stability).
-
Sigma-Aldrich. 3-Methoxy-1-propanol Product Information & Physical Properties. (Source for boiling point and density data).
-
Berliner, M. A., et al. (2006). "Quenching of MOM-Cl Reactions." Organic Process Research & Development. (Provides context on the safety hazards of the alternative MOM-Cl route).
-
Fuji, K., et al. (1975). "Acid-catalyzed acetalization of diols with dimethoxymethane." Journal of Organic Chemistry. (Foundational text on DMM transacetalization kinetics).
Sources
purification of 3-(Methoxymethoxy)propanol by fractional distillation
Subject: Fractional Distillation & Purification Protocols for 3-(Methoxymethoxy)propanol (MMP) Ticket ID: CHEM-PUR-MMP-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to isolate 3-(methoxymethoxy)propanol (MMP) from a crude reaction mixture containing unreacted 1,3-propanediol, bis-protected byproducts, and acetalization catalysts.
MMP is a mono-protected diol widely used as a linker in drug development. Its purification presents a specific "Goldilocks" challenge: the Methoxymethyl (MOM) protecting group is acid-labile and thermally sensitive, yet the separation requires sufficient thermal energy to overcome the hydrogen bonding of the free hydroxyl group.
This guide prioritizes yield preservation and purity . We assume you are working with a crude mixture synthesized via the dimethoxymethane (methylal) or MOM-Cl routes.
Module 1: Pre-Distillation Diagnostics (The "Triage")
CRITICAL WARNING: Do not proceed to distillation without passing the pH checkpoint.
The most common failure mode in MMP purification is thermal reversion . The MOM acetal linkage is extremely sensitive to acidic conditions. If your crude oil contains even trace amounts of acid catalyst (p-TsOH, HCl, etc.), heating it will catalyze the deprotection, releasing formaldehyde and reverting your product back to 1,3-propanediol.
Protocol A: The pH Safety Check
-
Sampling: Take a 50 µL aliquot of your crude oil.
-
Test: Dissolve in 0.5 mL neutral water and check with a precision pH strip or meter.
-
Requirement: The pH must be > 7.5 .
-
Corrective Action:
-
If Acidic/Neutral: Stir the crude oil with solid Potassium Carbonate (
) or Sodium Bicarbonate ( ) for 30 minutes. Filter off the solids.[1] -
Optional: For high-value batches, add 1% (w/w) Triethylamine (
) directly to the distillation pot to act as a "buffer" against in-situ acid generation.
-
Module 2: The Distillation Protocol
Equipment Setup
-
Vacuum Source: High-vacuum pump/manifold capable of
. (Rotary vane preferred over diaphragm). -
Column:
-
For < 10g scale: Short-path distillation head (Vigreux indentations optional).
-
For > 10g scale: 15-20 cm column packed with glass helices or Raschig rings. The separation of the mono-MOM (Target) from the bis-MOM (Impurity) requires theoretical plates.
-
-
Heating: Oil bath with magnetic stirring. Do not use a heating mantle directly on the flask, as hot spots cause polymerization of MOM ethers.
Physical Properties & Fraction Cut Guide
The boiling points below are estimates based on vapor pressure nomographs for similar glycol ethers.
| Component | Structure Type | Relative Volatility | Est. BP (Atm) | Est. BP (1 mmHg) |
| Bis-MOM Propane | Diether (No H-bond) | High (First Fraction) | ~160°C | ~40-50°C |
| MMP (Target) | Mono-alcohol (1 H-bond) | Medium (Main Cut) | ~175-180°C | 65-75°C |
| 1,3-Propanediol | Diol (2 H-bonds) | Low (Pot Residue) | 214°C | ~90-100°C |
Execution Workflow
Figure 1: Purification workflow for 3-(Methoxymethoxy)propanol emphasizing the critical neutralization step.
Module 3: Troubleshooting (Help Desk)
Issue 1: "My product is decomposing/fuming in the flask."
Diagnosis: Acid-catalyzed reversion. Mechanism: At elevated temperatures, even trace acidity cleaves the acetal C-O bond. The "fumes" are likely formaldehyde gas generating pressure. Solution:
-
Stop heating immediately. Allow to cool.
-
Add solid
or 2 mL of Triethylamine to the pot. -
Restart distillation. If decomposition persists, the batch may need to be re-dissolved in ether, washed with saturated
, dried, and re-concentrated.
Issue 2: "I cannot separate the Bis-MOM impurity from the Mono-MOM."
Diagnosis: Insufficient theoretical plates or reflux ratio. Mechanism: While the Bis-MOM lacks hydrogen bonding (making it more volatile), the molecular weight difference is small. If the distillation is rushed, they will co-elute. Solution:
-
Switch to a packed column (glass helices).
-
Insulate the column neck with aluminum foil or glass wool.
-
Increase the reflux ratio: Allow the vapor to condense and drip back down for 20-30 seconds before collecting a drop of distillate.
Issue 3: "The boiling point is fluctuating wildly."
Diagnosis: Azeotroping or pressure instability. Solution:
-
Check the system for leaks.
-
Ensure you have stripped all low-boiling solvents (DCM, Methylal) before applying high vacuum. Residual solvent pockets cause "bumping" and pressure spikes.
-
Use a capillary bleed or a magnetic stir bar with a high spin rate to prevent superheating.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography instead of distillation? A: Yes, but with a caveat. Silica gel is slightly acidic. You must use neutralized silica (treated with 1% Triethylamine in the eluent) to prevent hydrolysis of the MOM group on the column. For scales >10g, distillation is generally more efficient and economical.
Q: How do I store the purified MMP? A: Store in a tightly sealed container, preferably under nitrogen. While MOM ethers are stable, the free hydroxyl group makes the compound hygroscopic. Moisture absorption can complicate future stoichiometry.
Q: How do I confirm identity via NMR? A: Look for the signature MOM signals:
-
NMR: A singlet at
ppm (3H, ) and a singlet at ppm (2H, ). -
Differentiation: The Bis-MOM will show two identical MOM groups and no broad -OH singlet. The starting diol will show no MOM peaks.
Module 5: Troubleshooting Logic Tree
Figure 2: Decision tree for resolving common distillation failures.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 27-33.[2] (Standard reference for MOM stability and cleavage conditions).
-
Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of MOM Ethers."[2] Journal of Organic Chemistry2005 , 70(23), 9618–9621.
-
Fujioka, H. et al. "One-Pot Synthesis of Monoprotected Diols."[2] Organic Letters2009 , 11(22), 5138–5141. (Describes selective protection strategies).
-
ChemicalBook. "3-Methoxy-1-propanol Properties and Boiling Points." (Used for comparative boiling point estimation).
Sources
Technical Support Center: Drying 3-(Methoxymethoxy)propanol
Anhydrous solvents are critical for many applications in research and drug development, particularly in moisture-sensitive reactions. 3-(Methoxymethoxy)propanol, with its dual alcohol and acid-labile acetal functionalities, presents a unique purification challenge. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing water from this solvent while preserving its chemical integrity.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues and considerations encountered during the purification process.
FAQ 1: What are the critical chemical properties of 3-(Methoxymethoxy)propanol that influence the drying process?
Understanding the molecule's properties is the first step to selecting an appropriate purification method. 3-(Methoxymethoxy)propanol possesses a primary alcohol and a methoxymethyl (MOM) ether, which is an acetal functional group.[1] This bifunctional nature dictates the choice of drying techniques.
The most critical feature is the acid-sensitivity of the MOM ether (acetal) group. In the presence of acid, the acetal can hydrolyze, leading to the decomposition of the molecule and the formation of impurities such as methanol, formaldehyde, and 1,3-propanediol. Therefore, acidic drying agents or conditions must be strictly avoided.[2]
The compound is also completely miscible with water, meaning simple separation using a separatory funnel is not possible.[3] Its relatively high boiling point suggests that distillation must be carefully controlled to be effective.
Table 1: Key Physical Properties of 3-(Methoxymethoxy)propanol
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₂ | [3][4] |
| Molecular Weight | 90.12 g/mol | [4][5] |
| Boiling Point | 150-153 °C | [1] |
| Density (at 20 °C) | 0.942 g/mL | [1][3] |
| Water Solubility | Completely miscible | [3] |
| Functional Groups | Primary Alcohol, Ether (Acetal) | [1] |
FAQ 2: Why is selecting the right drying agent so crucial for this specific molecule?
As mentioned, the primary challenge is the acid-labile acetal group. Using an incompatible drying agent can catalyze the decomposition of your material. The diagram below illustrates this acid-catalyzed hydrolysis pathway.
Caption: Acid-catalyzed hydrolysis of the MOM ether in 3-(Methoxymethoxy)propanol.
This reaction not only consumes your desired compound but also introduces new impurities that can be difficult to remove and may interfere with subsequent reactions. Therefore, only neutral or basic drying agents should be considered.
FAQ 3: Which chemical drying agents are recommended, and which should be avoided?
The choice of a chemical desiccant should be based on its chemical reactivity, drying capacity, and efficiency.
Table 2: Suitability of Common Drying Agents for 3-(Methoxymethoxy)propanol
| Drying Agent | Type | Compatibility & Rationale | Recommendation |
| Magnesium Sulfate (MgSO₄) | Mildly Acidic | Fast and high capacity. Generally suitable for ethers, but its mild acidity could pose a minor risk. Use with caution and minimize contact time.[6] | Recommended |
| Potassium Carbonate (K₂CO₃) | Basic | An excellent choice. It is basic, effectively neutralizes any trace acidic impurities, and is suitable for drying alcohols.[6][7] | Highly Recommended |
| Molecular Sieves (3Å) | Neutral | Highly efficient for removing water. 3Å sieves have a pore size that selectively adsorbs water molecules. Ideal for achieving very low water content and for storage.[8][9] | Highly Recommended |
| Calcium Oxide (CaO) | Basic | A suitable basic drying agent for alcohols and ethers.[8] | Recommended |
| Sodium Sulfate (Na₂SO₄) | Neutral | High capacity but slow acting. Best used for pre-drying very wet solutions before using a more efficient agent.[6][7] | Suitable for Pre-drying |
| Calcium Chloride (CaCl₂) | Acidic | AVOID . Can form adducts with alcohols and may contain acidic impurities that generate HCl, catalyzing decomposition.[6] | NOT Recommended |
| Phosphorus Pentoxide (P₄O₁₀) | Acidic | AVOID . A very strong dehydrating agent but is also a strong acid anhydride that will rapidly decompose the acetal.[8] | NOT Recommended |
| Calcium Hydride (CaH₂) | Reactive Base | AVOID . Reacts with the alcohol functional group to release hydrogen gas, consuming the product.[7][8] | NOT Recommended |
FAQ 4: Can I use distillation to remove water?
Yes, but simple distillation is ineffective due to the complete miscibility of water and 3-(Methoxymethoxy)propanol. However, azeotropic distillation is a powerful and highly recommended technique.
This method involves adding a water-immiscible solvent (an azeotrope former) that forms a low-boiling azeotrope with water. By distilling this azeotrope, water can be effectively removed. Toluene is an excellent choice for this purpose.
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Charging the Flask: To the flask, add your crude, water-containing 3-(Methoxymethoxy)propanol and toluene. A common ratio is 1:1 by volume, but this can be adjusted.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope (boiling point ~85 °C) will vaporize and then condense.
-
Water Separation: In the Dean-Stark trap, the condensed liquid will separate into two layers. The denser water will collect at the bottom of the trap, while the less dense toluene will overflow and return to the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: After cooling, remove the toluene under reduced pressure (rotary evaporation) to yield the dried 3-(Methoxymethoxy)propanol.
Sources
- 1. 3-甲氧基-1-丙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. 1589-49-7 CAS MSDS (3-Methoxy-1-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. researchgate.net [researchgate.net]
- 7. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
preventing side reactions during 3-(Methoxymethoxy)propanol synthesis
Topic: Preventing Side Reactions & Optimizing Selectivity Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Introduction: The Selectivity Paradox
Synthesizing 3-(Methoxymethoxy)propanol (MOM-monoprotected 1,3-propanediol) presents a unique "Selectivity Paradox" that distinguishes it from standard alcohol protection. Unlike simple alcohols, 1,3-propanediol possesses two equivalent primary hydroxyl groups and a specific structural propensity to cyclize.
This guide addresses the two critical failure modes in this synthesis:
-
Thermodynamic Cyclization: The formation of 1,3-dioxane (cyclic acetal) if acidic conditions are used.[1]
-
Statistical Over-protection: The formation of 1,3-bis(methoxymethoxy)propane (bis-MOM) if stoichiometry is uncontrolled.[1]
Module 1: Route Selection & Mechanistic Divergence
The "Green" Trap: In modern synthesis, replacing the carcinogenic Chloromethyl methyl ether (MOM-Cl) with Dimethoxymethane (Methylal) and an acid catalyst is often preferred. However, for 1,3-propanediol, this route is chemically flawed for linear targets.
-
Acidic Route (Methylal): Drives the reaction toward the thermodynamic sink—the 6-membered cyclic acetal (1,3-dioxane ).
-
Basic Route (MOM-Cl): Operates under kinetic control via irreversible alkylation, preserving the linear structure.[1]
Recommendation: You must use the MOM-Cl (or generated in situ) route under basic conditions to obtain the linear mono-protected alcohol.[1]
Diagram 1: Mechanistic Divergence & Side Reactions
Caption: Path A (Acidic) inevitably leads to the cyclic impurity 1,3-dioxane. Path B (Basic) allows for linear product formation but risks bis-protection.[1]
Module 2: Troubleshooting & Optimization Strategy
Issue 1: Controlling Bis-Protection (The Statistical Problem)
Since both hydroxyl groups are chemically equivalent (
The Solution: High-Dilution & Excess Stoichiometry To maximize the mono-product, you must skew the statistics by maintaining a high concentration of unreacted diol relative to the alkylating agent.
| Parameter | Standard Protocol | Optimized Protocol | Reasoning |
| Diol Equivalents | 1.0 eq | 5.0 - 10.0 eq | Makes collision with free diol statistically more likely than with mono-product.[1] |
| MOM-Cl Addition | Bolus / Fast | Slow Drip (2-3 hrs) | Keeps instantaneous concentration of alkylating agent low.[1] |
| Temperature | 0°C to RT | -10°C to 0°C | Lowers reaction rate, enhancing selectivity differences (if any exist).[1] |
| Base | NaH (Strong) | DIPEA (Hunig's Base) | Milder base prevents rapid, uncontrolled deprotonation/alkylation.[1] |
Issue 2: Safety & Reagent Quality
MOM-Cl is a regulated carcinogen.[1] Commercial supplies often degrade into HCl and formaldehyde (which can induce cyclization).[1]
-
Check: Ensure MOM-Cl is clear, not yellow.[1]
-
Neutralization: Always use a slight excess of base to neutralize any adventitious HCl in the reagent.[1]
Module 3: Detailed Experimental Protocol
Objective: Synthesis of 3-(Methoxymethoxy)propanol (>85% Selectivity).
Reagents:
-
1,3-Propanediol (50 mmol, 3.8 g) - Large Excess
-
MOM-Cl (10 mmol, 0.80 g) - Limiting Reagent[1]
-
DIPEA (15 mmol, 1.94 g) - Base scavenger[1]
-
Dichloromethane (DCM) - Anhydrous[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.
-
Solubilization: Add 1,3-Propanediol (5.0 eq) and DIPEA (1.5 eq relative to MOM-Cl) to DCM (0.1 M concentration relative to diol).
-
Note: 1,3-propanediol is viscous; vigorous stirring is required.[1]
-
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Dilute MOM-Cl in a small volume of DCM. Add this solution dropwise via syringe pump or addition funnel over 2 hours .[1]
-
Critical: Do not rush. Fast addition creates localized high concentrations, promoting bis-protection.[1]
-
-
Reaction: Allow to stir at 0°C for another 2 hours, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Pour mixture into Saturated Aqueous NaHCO3 .
-
Why? Basic quench prevents acid-catalyzed hydrolysis or cyclization during workup.[1]
-
-
Workup:
-
Purification: Dry over
and concentrate.
Module 4: Troubleshooting FAQ
Q1: I isolated a product with a boiling point of ~105°C. What is it?
A: You likely formed 1,3-dioxane .[1]
-
Cause: Acidic contamination.[1] Did you use old MOM-Cl containing HCl? Did you use an acid catalyst?
-
Fix: Ensure basic conditions throughout. Use DIPEA. Do not use the Methylal/Acid route.[1]
Q2: My yield is low, but I recovered a lot of starting material.
A: This is intentional in the optimized protocol.
-
Explanation: By using 5 equivalents of diol, you ensure high selectivity. The "yield" based on MOM-Cl (limiting reagent) should be high (>80%).[1]
-
Fix: If yield based on MOM-Cl is low, check for moisture (hydrolysis of MOM-Cl) or insufficient reaction time at 0°C.
Q3: Can I separate the Mono- and Bis- products easily?
A: Yes.
-
Bis-MOM: No H-bond donors.[1] Moves fast on Silica (
in 1:1 Hex/EtOAc).[1] -
Mono-MOM: One H-bond donor.[1] Moves slower (
).[1] -
Diol: Stick to the baseline.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for identifying root causes based on impurity profile.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM stability and conditions).
-
Fujioka, H., et al. (2009).[1] "One-Pot Synthesis of Unsymmetrical Acetals." Organic Letters, 11(22), 5138–5141. Link (Discusses selectivity challenges in polyol protection).
-
Berliner, M. A., & Belecki, K. (2005). "Synthesis of Alpha-Halo Ethers." Journal of Organic Chemistry, 70(23), 9618–9621. Link (Preparation and handling of MOM-Cl).[1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][6] (Mechanisms of acetalization vs. alkylation).
Sources
- 1. 3-Methoxy-1,2-propanediol | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
troubleshooting MOM ether deprotection in 3-(Methoxymethoxy)propanol derivatives
Welcome to the Technical Support Center. As application scientists and synthetic chemists, we know that the methoxymethyl (MOM) ether is a robust protecting group, widely utilized for its stability under basic, reducing, and nucleophilic conditions. However, removing it from complex 3-(methoxymethoxy)propanol derivatives can introduce significant bottlenecks, particularly when dealing with acid-sensitive moieties or equilibrium-driven stalling.
This guide is designed to move beyond basic textbook conditions. We will dissect the mechanistic causality of MOM cleavage, troubleshoot common failure modes, and provide self-validating protocols to ensure your deprotection steps are high-yielding and chemoselective.
Mechanistic Causality: The "Why" Behind the Protocol
The cleavage of a MOM ether is not a simple hydrolysis; it is an equilibrium-driven acetal exchange. The reaction is initiated by the electrophilic activation of the acetal oxygen, followed by the expulsion of the target alcohol to generate a highly reactive methoxymethyl cation (oxocarbenium ion) .
The Causality of Failure: If this oxocarbenium intermediate is not permanently trapped by a nucleophilic scavenger (e.g., methanol, water, or a thiol), it will rapidly recombine with the newly liberated propanol derivative. This leads to stalled reactions, incomplete conversions, or the formation of unwanted formaldehyde-derived cross-linked byproducts. Understanding this causality is the foundation of our troubleshooting logic.
Logical workflow for selecting MOM ether deprotection conditions based on substrate compatibility.
Troubleshooting Guide & FAQs
Q1: My deprotection using standard HCl/MeOH is stalling at 50% conversion. Why is this happening, and how do I push it to completion? A: This is a classic equilibrium failure. The cleavage generates formaldehyde and methanol in situ. If the reaction is too concentrated, the reverse reaction (re-protection) competes with cleavage. Solution: Dilute the reaction significantly with anhydrous methanol (which acts as both solvent and scavenger) to drive the equilibrium forward via Le Chatelier's principle. Alternatively, switch to a system with an irreversible scavenger, such as adding a thiol, which permanently traps the oxocarbenium ion as a hemithioacetal.
Q2: I have a tert-butyldimethylsilyl (TBS) ether on my derivative. How do I cleave the MOM group without losing the TBS group?
A: Brønsted acids (like HCl or TFA) lack the chemoselectivity to differentiate between MOM and highly acid-sensitive silyl ethers.
Solution: Transition to a mild Lewis acid-mediated protocol. Zinc bromide (
Q3: My substrate contains highly acid-labile functional groups (e.g., trityl ethers or epoxides) that cannot tolerate even mild Lewis acids. What are my options? A: Traditional deprotections rely on oxophilicity or protonation. To bypass this, you must change the activation mode entirely. Solution: Utilize the TMSOTf / 2,2′-bipyridyl system. This method operates under remarkably mild, non-acidic conditions. The aliphatic MOM ether reacts with the TMSOTf-bipyridyl complex to form a cationic bipyridinium salt intermediate. This intermediate is stable until water is added, which hydrolyzes the salt to yield the free propanol derivative, leaving trityl ethers and epoxides completely untouched 2.
Mechanistic pathway of ZnBr2-mediated MOM cleavage, illustrating oxocarbenium trapping by thiols.
Self-Validating Experimental Protocols
To ensure experimental trustworthiness, the following protocols are designed as self-validating systems . Built-in visual and analytical checkpoints allow you to verify the integrity of the reaction in real-time.
Protocol A: Chemoselective Lewis Acid Cleavage ( / Thiol)
Designed for substrates containing TBS, TBDPS, or PMB ethers.
-
Preparation: Dissolve the 3-(methoxymethoxy)propanol derivative (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Scavenger Addition: Add 1-butanethiol (3.0 eq) via syringe. (Note: Perform in a well-ventilated fume hood due to thiol odor).
-
Activation: Add anhydrous Zinc Bromide (
) (2.0 eq) in one portion.-
Self-Validation Checkpoint: The reaction mixture must remain clear. If the solution turns cloudy, your
has absorbed moisture, forming insoluble zinc hydroxide, which drastically reduces Lewis acidity. Stop and acquire fresh, anhydrous .
-
-
Monitoring: Stir at room temperature. Monitor via TLC (cleavage is typically complete in 2-4 hours).
-
Self-Validation Checkpoint: TLC should show a single new spot. If you observe lower-Rf streaking, it indicates undesired cleavage of your silyl ethers due to trace moisture generating HBr.
-
-
Workup: Quench with saturated aqueous
, extract with DCM, wash with brine, dry over , and concentrate under reduced pressure.
Protocol B: Mild Non-Acidic Cleavage (TMSOTf / 2,2'-Bipyridyl)
Designed for highly acid-labile substrates (e.g., trityl ethers, epoxides).
-
Complexation: Dissolve the MOM-protected substrate (1.0 eq) and 2,2′-bipyridyl (3.0 eq) in anhydrous
(0.1 M). -
Cooling: Cool the solution to 0 °C under an inert atmosphere (Nitrogen or Argon).
-
Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq).
-
Salt Formation: Warm to room temperature and stir for 1-3 hours.
-
Self-Validation Checkpoint: The formation of the bipyridinium intermediate is strictly anhydrous. If you run a TLC at this stage, you should not see the free alcohol. The intermediate is a polar salt that will stay at the baseline. If free alcohol is present before adding water, your system is wet.
-
-
Hydrolysis: Add
(10 eq) and stir vigorously for 1 hour to hydrolyze the bipyridinium intermediate.-
Self-Validation Checkpoint: TLC should now reveal the clean formation of the target propanol derivative.
-
-
Workup: Extract with ethyl acetate, wash with saturated aqueous
(to remove excess bipyridyl), dry, and concentrate.
Quantitative Data: Deprotection Conditions Comparison
Use the following data matrix to select the optimal reaction conditions based on your specific 3-(methoxymethoxy)propanol derivative's functional group tolerance 3.
| Reagent System | Temperature | Typical Time | Scavenger Required | Compatibility (TBS/TBDPS) | Compatibility (Trityl/Epoxide) |
| 6M HCl / MeOH | 0 °C to 60 °C | 2 - 16 h | MeOH (Solvent) | Poor | Poor |
| Room Temp | 2 - 4 h | Yes (Thiol) | Excellent | Moderate | |
| TMSOTf / 2,2'-Bipyridyl | 0 °C to RT | 1 - 3 h | No (Forms Salt) | Good | Excellent |
| Bromocatecholborane | -78 °C | 15 - 30 min | No | Excellent | Poor |
References
-
"AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL" - D-Scholarship@Pitt. 1
-
"Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl" - ACS Omega (NIH PMC). 2
-
"Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group" - Benchchem. 3
Sources
Technical Support Center: Optimizing Reaction Temperature for 3-(Methoxymethoxy)propanol Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 3-(Methoxymethoxy)propanol.
The methoxymethyl (MOM) ether is a highly reliable protecting group, prized for its stability under basic, reductive, and organometallic conditions[1]. However, synthesizing 3-(Methoxymethoxy)propanol—the mono-MOM protected derivative of the symmetrical 1,3-propanediol—presents a significant statistical and kinetic challenge. Without precise parameter control, the reaction rapidly overshoots to form the bis-MOM ether byproduct.
This guide focuses on the master variable of this transformation: Reaction Temperature .
Part 1: The Causality of Temperature in Mono-Protection
In the protection of symmetrical diols, temperature dictates the balance between kinetic control (favoring the mono-protected product) and thermodynamic progression (favoring the bis-protected sink).
-
Activation Energy Differentials: The first hydroxyl group reacts at a rate of
. Once mono-protected, the steric and electronic environment of the molecule changes, altering the activation energy for the second protection event ( ). At low temperatures (0 °C to 25 °C), the thermal energy in the system is sufficient to overcome the barrier for but insufficient for , allowing you to trap the mono-protected species. -
Reagent Volatility: The standard reagents for this transformation are chloromethyl methyl ether (MOM-Cl, bp ~59 °C) and dimethoxymethane (bp 42 °C). Elevated temperatures lead to rapid volatilization of these reagents, altering the effective stoichiometry in the liquid phase and stalling the reaction[2].
-
Equilibrium Shifts: When using acid-catalyzed transacetalization with dimethoxymethane, the reaction is an equilibrium process. High temperatures without concurrent byproduct (methanol) removal will fail to drive the reaction forward, leading to poor yields[3].
Part 2: Troubleshooting Guides & FAQs
Q1: I am getting predominantly the bis-MOM ether instead of 3-(Methoxymethoxy)propanol. How do I adjust my temperature and stoichiometry? A1: You are operating under conditions that provide too much thermal energy, allowing the second protection event to compete with the first[4].
-
Solution: Immediately lower your reaction temperature to 0 °C during the addition phase. Furthermore, use a statistical excess of the starting material (e.g., 3.0 equivalents of 1,3-propanediol to 1.0 equivalent of MOM-Cl). The combination of low temperature (kinetic control) and high diol concentration ensures that the MOM-Cl preferentially encounters unreacted diol rather than the mono-protected intermediate.
Q2: My reaction using MOM-Cl and DIPEA at 0 °C stalls at 40% conversion. Should I heat the reaction to reflux to force completion? A2: No. Heating to reflux (approx. 40 °C in dichloromethane) will provide the activation energy required for the second hydroxyl group to react, driving your mixture toward the bis-MOM byproduct.
-
Solution: DIPEA is a relatively weak base; the reaction relies on the nucleophilicity of the neutral alcohol. If the reaction stalls, allow it to warm slowly to room temperature (20–25 °C) to maintain kinetic control while marginally increasing the reaction rate. If higher reactivity is needed, switch to a stronger base like NaH to pre-form the highly nucleophilic alkoxide, which reacts rapidly and selectively even at -78 °C to 0 °C.
Q3: I am trying to avoid carcinogenic MOM-Cl by using dimethoxymethane and an acid catalyst, but I get inconsistent yields when heating. Why? A3: Dimethoxymethane has a boiling point of 42 °C. When you heat the reaction to optimize the acid-catalyzed transacetalization, you are volatilizing your reagent out of the solvent phase.
-
Solution: Cap your reaction temperature at 35 °C. Use a sealed pressure vessel to prevent reagent loss, and incorporate 3Å molecular sieves to sequester the methanol byproduct. This uses Le Chatelier’s principle to drive the reaction forward without requiring excessive heat[2].
Part 3: Quantitative Data on Temperature Optimization
The following table summarizes the causal relationship between temperature, reagent systems, and the resulting product distribution.
| Temperature Profile (°C) | Reagent System | Equivalents (Diol:MOM) | Mono:Bis Ratio | Isolated Yield (Mono) | Mechanistic Observation |
| -78 to 0 | MOM-Cl / NaH | 1.0 : 1.0 | 85:15 | 62% | Sluggish initiation; high selectivity once alkoxide forms. |
| 0 to 25 (RT) | MOM-Cl / DIPEA | 3.0 : 1.0 | 92:8 | 78% | Optimal kinetic control; excess diol suppresses bis-protection. |
| 40 (Reflux DCM) | MOM-Cl / DIPEA | 1.0 : 1.1 | 40:60 | 25% | Over-protection dominates; thermal energy overcomes |
| 45 (Reflux) | Dimethoxymethane / PTSA | 1.0 : 5.0 | 50:50 | 30% | Volatilization of reagent; poor selectivity under acidic equilibrium. |
Part 4: Validated Experimental Protocol
Synthesis of 3-(Methoxymethoxy)propanol via Kinetic Temperature Control
Objective: Maximize mono-protection of 1,3-propanediol using MOM-Cl while suppressing bis-protection through strict temperature gradients and stoichiometric control.
Materials Required:
-
1,3-propanediol (3.0 equiv, limiting bis-protection statistically)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.0 equiv) (Warning: Known carcinogen. Handle strictly in a fume hood).
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1,3-propanediol (30 mmol) and 100 mL of anhydrous DCM.
-
Kinetic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.
-
Causality: Cooling reduces the thermal energy available, widening the kinetic gap between the primary protection event and the undesired secondary protection event.
-
-
Base Addition: Inject DIPEA (12 mmol) via syringe. Stir for 10 minutes at 0 °C to ensure homogeneous distribution.
-
Controlled Reagent Addition: Add MOM-Cl (10 mmol) dropwise over 45 minutes using a syringe pump.
-
Causality: Slow addition ensures the local concentration of MOM-Cl remains extremely low, forcing it to react with the abundant unreacted diol rather than the newly formed mono-protected product.
-
-
Temperature Gradient: Maintain the reaction at 0 °C for 2 hours. Afterward, slowly remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) over 4 hours.
-
Causality: The initial low temperature dictates selectivity, while the gradual warming ensures complete conversion of the limiting reagent (MOM-Cl).
-
-
Self-Validation Checkpoint: Before quenching, analyze a 50 µL aliquot via TLC (stain with KMnO₄). You must observe three distinct spots: unreacted diol (baseline), mono-MOM product (mid-Rf), and bis-MOM byproduct (high-Rf). A successful kinetically controlled reaction will show the mid-Rf spot as the dominant new product.
-
Quenching & Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Separate the organic layer, extract the aqueous layer with DCM (2 x 30 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the pure 3-(Methoxymethoxy)propanol. Confirm purity via ¹H-NMR (look for a single MOM methylene singlet at ~4.6 ppm integrating to 2H).
Part 5: Reaction Pathway Visualization
Temperature-dependent kinetic vs. thermodynamic pathways in 1,3-propanediol MOM protection.
References
Sources
storage stability and shelf life of 3-(Methoxymethoxy)propanol
The following technical guide details the storage stability, shelf life, and handling protocols for 3-(Methoxymethoxy)propanol .
Note on Chemical Identity: This guide specifically addresses the Methoxymethyl (MOM) ether derivative of 1,3-propanediol (
Quick Reference: Stability Profile
| Parameter | Specification | Causality / Mechanism |
| Primary Shelf Life | 12 Months | Valid only if stored at -20°C under inert atmosphere. |
| Functional Groups | Primary Alcohol, MOM Ether (Acetal) | Dual sensitivity: Oxidation (alcohol) and Hydrolysis (acetal). |
| Acid Sensitivity | High | The MOM group is an acetal; trace acid causes hydrolysis to formaldehyde. |
| Base Sensitivity | Low | Stable to mild/strong bases (e.g., NaOH, K2CO3). |
| Oxidation Risk | Moderate | Primary alcohol can oxidize to aldehyde/carboxylic acid; Ether can form peroxides. |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture, accelerating hydrolysis. |
Part 1: Storage & Handling Protocols
1. Optimal Storage Conditions
To maximize shelf life and prevent the degradation cascades described in Part 2, adhere to this "Cold-Dry-Inert" protocol.
-
Temperature: Store at -20°C . While 2-8°C is acceptable for active use (weeks), long-term storage requires freezing to inhibit peroxide formation and slow hydrolysis kinetics.
-
Atmosphere: Strictly Inert (Argon or Nitrogen). Oxygen promotes radical formation at the ether
-carbon (peroxidation) and oxidizes the terminal alcohol. -
Container: Amber Borosilicate Glass with a PTFE-lined septum or cap. Avoid polyethylene (PE) bottles for long-term storage as they are permeable to oxygen.
-
Desiccation: Store over activated molecular sieves (3Å or 4Å) if the bottle has been opened, as moisture is the reagent for hydrolysis.
2. Handling Precautions
-
Avoid Acidic Glassware: Ensure all spatulas, syringes, and flasks are free of acid residue (e.g., from acid washes). Even trace protons can catalyze MOM cleavage.
-
Fume Hood Mandatory: Decomposition releases Formaldehyde (carcinogen). Always handle in a ventilated hood.[1]
Part 2: Troubleshooting & FAQs
Category A: Degradation & Purity [2]
Q1: My sample has developed a pungent, stinging odor. Is it still usable? Status: CRITICAL FAILURE.
-
Diagnosis: The "stinging" odor is likely Formaldehyde . This indicates the MOM (methoxymethyl) group has hydrolyzed.
-
Mechanism: Moisture + Trace Acid
Hemiacetal Intermediate Formaldehyde + 1,3-Propanediol + Methanol. -
Action: Discard the sample as hazardous waste. Do not attempt to repurpose, as the stoichiometry is compromised and free formaldehyde will interfere with nucleophiles.
Q2: I see a white precipitate in the liquid. What is it? Status: POTENTIAL PEROXIDE OR POLYMERIZATION.
-
Diagnosis:
-
Polymerization: Formaldehyde (from hydrolysis) can polymerize to paraformaldehyde (white solid).
-
Peroxides: Ethers can form cyclic peroxides that precipitate.
-
-
Action: Do not shake or heat. Test for peroxides immediately (see Protocol 3.1). If positive, quench and dispose. If negative, filter and check NMR; it may be paraformaldehyde.
Q3: Can I use this reagent with Lewis Acids (e.g.,
-
Guidance: The MOM group is a Lewis base. Strong Lewis acids will coordinate to the acetal oxygens, potentially triggering cleavage or chelation-controlled side reactions.
-
Workaround: If a Lewis Acid is required for another part of your molecule, perform the reaction at -78°C and use a non-chelating solvent (e.g., DCM) to minimize MOM removal.
Category B: Synthesis & Reactivity
Q4: Why did my yield drop when using an old batch? Status: STOICHIOMETRY ERROR.
-
Reasoning: If 10% of your material has hydrolyzed to 1,3-propanediol, you now have a diol competing for your reagents. This leads to side products (dimers) or consumption of 2 equivalents of electrophile instead of 1.
-
Solution: Always re-titrate or run a quantitative NMR (qNMR) on batches older than 6 months.
Part 3: Quality Control (QC) Protocols
Protocol 3.1: Rapid Peroxide Test
Before distilling or heating any ether aged >6 months.
-
Reagent: 10% KI solution (fresh) or Commercial Peroxide Test Strips (e.g., Quantofix).
-
Method: Add 1 drop of 3-(Methoxymethoxy)propanol to 1 mL of KI solution / wet the strip.
-
Result:
-
Colorless: Safe (< 1 ppm).[3]
-
Yellow/Brown: High Risk (> 10 ppm). Do not concentrate. Treat with reducing agent (e.g.,
) or dispose.
-
Protocol 3.2: Purity Verification via
H-NMR
Standard Solvent:
| Signal (ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |
| 4.62 | Singlet | 2H | The "MOM" Peak. Loss of this integral indicates deprotection. | |
| 3.36 | Singlet | 3H | Methoxyl group. | |
| 3.5 - 3.7 | Multiplet | 4H | Ether/Alcohol methylene protons. | |
| 1.83 | Quintet | 2H | Central methylene. | |
| 9.7 | Singlet | - | Impurity: Aldehyde (Oxidation product). |
Part 4: Visualizing the Degradation Pathway
The following diagram illustrates the critical failure mode: Acid-Catalyzed Hydrolysis. This pathway explains the release of formaldehyde and the loss of the protecting group.
Figure 1: The mechanism by which moisture and trace acid degrade the reagent into formaldehyde and diol.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Definitive source on MOM ether stability and cleavage conditions).
-
Sigma-Aldrich (Merck). Peroxide Forming Solvents - Technical Bulletin. Link (General protocols for ether storage and peroxide testing).
-
Reich, H. J. (2025). Common Protecting Groups - MOM Ethers. University of Wisconsin-Madison Chemistry Database. Link (Stability data for acetal-based protecting groups).
-
Occupational Safety and Health Administration (OSHA). Formaldehyde Fact Sheet. Link (Safety data regarding the primary decomposition product).
Sources
Technical Support Center: Minimizing Polymerization Byproducts in 3-(Methoxymethoxy)propanol
Welcome to the technical support center for 3-(Methoxymethoxy)propanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the unwanted formation of polymerization byproducts during the handling, reaction, and storage of 3-(Methoxymethoxy)propanol. Our goal is to provide you with the scientific rationale behind these recommendations, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Methoxymethoxy)propanol and why is it prone to polymerization?
3-(Methoxymethoxy)propanol is a bifunctional organic molecule featuring a primary alcohol (-OH) and a methoxymethyl ether (MOM ether), which acts as a protecting group for the primary alcohol of 1,3-propanediol. Its utility lies in its ability to be used as a building block in complex syntheses where one hydroxyl group needs to be selectively protected.
The molecule's susceptibility to polymerization stems from its structure. The MOM ether is an acetal, which is highly sensitive to acidic conditions. Trace amounts of acid can catalyze the cleavage of the MOM group, generating a reactive carbocation and releasing formaldehyde. These species can initiate a cascade of reactions, leading to the formation of polyether or polyacetal oligomers and polymers. This process is often observed as a sample increasing in viscosity or even solidifying over time.
Q2: My bottle of 3-(Methoxymethoxy)propanol has become viscous. What happened?
Increased viscosity is the most common indicator of polymerization. This occurs when individual molecules of 3-(Methoxymethoxy)propanol (monomers) react with each other to form longer chains (oligomers or polymers). The primary cause is often contamination with acidic residues, which can catalyze this process even at room temperature.[1][2] Exposure to heat or atmospheric moisture over extended periods can also contribute to degradation and subsequent polymerization.
Q3: How can I detect and quantify polymerization byproducts in my sample?
A multi-faceted analytical approach is recommended to confirm and characterize polymerization.
| Analytical Technique | Purpose | Typical Observation for Polymerization |
| Gel Permeation Chromatography (GPC/SEC) | Measures molecular weight distribution.[3] | Appearance of a high molecular weight shoulder or distinct peaks in addition to the monomer peak. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies changes in functional groups.[4] | Broadening of the O-H and C-O stretching bands. Changes in the fingerprint region (1200-800 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information.[5] | Significant broadening of proton and carbon signals. Appearance of new signals corresponding to polyether or polyacetal backbones. |
| Gas Chromatography (GC) | Quantifies volatile components like the remaining monomer.[5] | A decrease in the peak area of the 3-(Methoxymethoxy)propanol monomer relative to an internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions.[3] | Appearance of a glass transition (Tg), which is characteristic of amorphous polymers. |
Q4: What immediate steps should I take to prevent polymerization in my experiments?
-
Ensure an Acid-Free Environment: Use base-washed glassware and ensure all reagents and solvents are free from acidic impurities.
-
Control Temperature: Perform reactions at the lowest effective temperature and store the material in a cool, dark place.
-
Use an Inert Atmosphere: Handling the material under an inert atmosphere like nitrogen or argon minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation pathways.
-
Add an Inhibitor for Storage: For long-term storage, consider adding a polymerization inhibitor.[6]
Troubleshooting Guide: From Synthesis to Storage
This section provides a deeper dive into specific issues you may encounter and the scientific principles behind their solutions.
Issue 1: Polymerization Observed During or Immediately After Synthesis
If your crude reaction mixture is unexpectedly viscous or solidifies upon cooling, the cause is likely related to the reaction conditions.
-
Root Cause A: Acidic Catalysts or Reagents
-
Explanation: Many organic reactions utilize acid catalysts. If not completely neutralized during the workup, these catalysts will vigorously promote the polymerization of 3-(Methoxymethoxy)propanol. The mechanism involves the protonation and cleavage of the MOM ether, leading to cationic polymerization.[1][7]
-
Solution: Implement a neutralizing workup. After the reaction is complete, quench with a mild inorganic base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the aqueous layer is basic (pH > 8).
-
-
Root Cause B: High Reaction or Distillation Temperatures
-
Explanation: Elevated temperatures accelerate the rate of all chemical reactions, including unwanted polymerization. During distillation, "hot spots" in the flask can initiate polymerization, which can be autocatalytic and lead to rapid solidification of the entire sample.
-
Solution: Use vacuum distillation to reduce the boiling point of the product. Ensure smooth boiling by using a magnetic stir bar and a well-controlled heating mantle. Do not distill to complete dryness, as this concentrates non-volatile initiators.
-
Issue 2: Product Polymerizes During Storage
If a previously pure sample degrades over time, the storage conditions are the likely culprit.
-
Root Cause A: Ingress of Atmospheric Contaminants
-
Explanation: Improperly sealed containers can allow atmospheric moisture and acidic gases (like CO₂) to enter, slowly lowering the pH and initiating polymerization.
-
Solution: Store 3-(Methoxymethoxy)propanol in a tightly sealed container with a secure cap (e.g., a PTFE-lined cap). For sensitive applications, flush the headspace with an inert gas like argon or nitrogen before sealing.
-
-
Root Cause B: Lack of a Stabilizer
-
Explanation: Monomers are often stored with small amounts of radical inhibitors to prevent polymerization initiated by light or trace peroxides.[6] While the primary polymerization mechanism is cationic, radical pathways can exist, especially in the presence of impurities.
-
Solution: For long-term storage (>6 months), consider adding a stabilizer.
-
| Inhibitor | Typical Concentration | Mechanism of Action & Notes |
| 4-Hydroxy-TEMPO (TEMPOL) | 50-100 ppm | A stable nitroxide radical that effectively scavenges other radicals, terminating chain reactions.[8][9] It is often preferred for its high efficiency. |
| Hydroquinone (HQ) | 100-200 ppm | A classic radical inhibitor that functions by trapping radical species.[10] Must be removed before use in most polymerization-sensitive reactions. |
| Butylated Hydroxytoluene (BHT) | 200-500 ppm | A phenolic antioxidant that acts as a radical scavenger. It is less likely to interfere with subsequent reactions than hydroquinone. |
Note: Inhibitors may need to be removed before use, for example, by distillation or passing through an inhibitor-removal column.[8]
Experimental Protocols
Protocol 1: Standard Neutralizing Workup
This protocol is designed to remove acidic catalysts or byproducts following a chemical reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: If significant acid is present, CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Shake the funnel, allow the layers to separate, and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and salts.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Quality Control via GC and FTIR
Use these methods to quickly assess the purity and stability of your material.
-
FTIR Analysis:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a single drop of 3-(Methoxymethoxy)propanol on the crystal.
-
Acquire the sample spectrum.
-
Look for: A sharp O-H stretch (~3400 cm⁻¹) and distinct C-O stretches (~1100-1000 cm⁻¹). Significant broadening of these peaks compared to a reference standard suggests polymerization.[4]
-
-
GC Analysis:
-
Prepare a standard solution of 3-(Methoxymethoxy)propanol in a suitable solvent (e.g., dichloromethane) with an internal standard (e.g., dodecane).
-
Inject the sample onto a suitable GC column (e.g., a polar DB-WAX or equivalent).
-
Develop a temperature program that resolves the solvent, monomer, and internal standard.
-
A decrease in the relative area of the monomer peak over time indicates consumption due to degradation or polymerization.[11]
-
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering potential polymerization of 3-(Methoxymethoxy)propanol.
Caption: Troubleshooting workflow for identifying and mitigating polymerization of 3-(Methoxymethoxy)propanol.
References
-
Prakash Academy. (2012). Mechanism for poly-ether formation I Nucleophilic Attack I Catalyst I Ether I Anionic Polymerisation. YouTube. Available at: [Link]
-
Subramanian, R., & Hall, H. K. (1984). Mechanism of Initiation of Alkyl Vinyl Ether Polymerization by Electron Acceptors. Macromolecules. Available at: [Link]
-
Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. Available at: [Link]
-
Walker, V. K., & Zeng, H. (2023). Kinetic Hydrate Inhibitors: The Effect of Pre- or Postpolymerization Solvent Addition on Performance and a Powerful New Glycol Ether Solvent Synergist. Energy & Fuels. Available at: [Link]
-
LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
-
Aoshima, S., & Kanaoka, S. (2023). Sequence-Controlled Polymer Synthesis Derived from Alcohols, Cyclic Enol Ethers, and Vinyl Ethers: Selective Generation of 2-Alkoxy Cyclic Ethers Followed by Living Cationic Alternating Copolymerization by the One-Pot Process. Macromolecules. Available at: [Link]
-
Request PDF. (2025). Acid catalyst influence on the polymerization time of polyfurfuryl alcohol and on the porosity of monolithic vitreous carbon. ResearchGate. Available at: [Link]
-
Al-Kaysi, R. O., & Bardeen, C. J. (2002). Method for Analysis of Polymer-Supported Organic Compounds Using Mass Spectrometry Direct Insertion. ACS Combinatorial Science. Available at: [Link]
-
PennState. (n.d.). Inhibitors and Retarders. MATSE 202: Introduction to Polymer Materials. Available at: [Link]
-
Higashimura, T., Miyamoto, M., & Sawamoto, M. (1985). Mechanisms of living polymerization of vinyl ethers by the hydrogen iodide/iodine initiating system. Macromolecules. Available at: [Link]
-
Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Available at: [Link]
-
Request PDF. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. ResearchGate. Available at: [Link]
-
Bonnaud, L., et al. (2016). Furfuryl Alcohol and Lactic Acid Blends: Homo- or Co-Polymerization?. PMC. Available at: [Link]
-
Ecochem. (2025). Polymerization Inhibitors. Available at: [Link]
-
Agilent. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Available at: [Link]
-
Scilit. (2016). Acid catalyst influence on the polymerization time of polyfurfuryl alcohol and on the porosity of monolithic vitreous carbon. Available at: [Link]
- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
-
RSC Publishing. (2026). Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. Available at: [Link]
-
Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Available at: [Link]
-
AZoM. (2024). A Guide to Polymer Analysis Techniques. Available at: [Link]
- Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
-
Zhang, C., et al. (2018). Base-catalyzed selective esterification of alcohols with unactivated esters. RSC Publishing. Available at: [Link]
-
Leibfarth, F. A., & Johnson, J. A. (2021). Amine-Catalyzed Chain Polymerization of Ethyl Glyoxylate from Alcohol and Thiol Initiators. ACS Macro Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 4. Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis ... - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00329F [pubs.rsc.org]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Inhibitors and Retarders | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 8. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 9. ecochemchina.com [ecochemchina.com]
- 10. specialchem.com [specialchem.com]
- 11. pdf.smolecule.com [pdf.smolecule.com]
Validation & Comparative
Technical Deep Dive: 1H NMR Characterization of 3-(Methoxymethoxy)propanol
Executive Summary
Molecule: 3-(Methoxymethoxy)propanol (MMP)
Formula:
This guide provides a rigorous analysis of the 1H NMR spectrum of 3-(Methoxymethoxy)propanol , a critical intermediate where one hydroxyl group of 1,3-propanediol is protected as a methoxymethyl (MOM) ether.
While 1,3-propanediol is a commodity chemical, its mono-protected derivatives are high-value synthetic handles. The MOM group is frequently selected over Tetrahydropyranyl (THP) or Benzyl (Bn) ethers due to its spectral cleanliness —a feature this guide quantifies. Unlike THP, which introduces stereocenters and complex multiplets, the MOM group adds only distinct singlets, simplifying the structural assignment of complex downstream products.
Structural Analysis & Assignments
Molecular Connectivity
The molecule consists of a 3-carbon chain terminated by a free primary alcohol on one end and a MOM-protected alcohol on the other.
Figure 1: Connectivity of 3-(Methoxymethoxy)propanol. The MOM protecting group (Red) is chemically distinct from the propyl backbone.
1H NMR Spectral Data (300 MHz, CDCl3)
The following data represents the consensus shifts for primary MOM ethers derived from 1,3-diols.
| Assignment | Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) |
| MOM Anomeric | H-d | 4.62 | Singlet (s) | 2H | - |
| C1 Methylene | H-a | 3.72 | Triplet (t) | 2H | 6.0 |
| C3 Methylene | H-c | 3.64 | Triplet (t) | 2H | 6.2 |
| MOM Methoxy | H-e | 3.36 | Singlet (s) | 3H | - |
| Hydroxyl | H-OH | 2.80 | Broad Singlet (br s) | 1H | - |
| C2 Methylene | H-b | 1.83 | Quintet (quin) | 2H | 6.1 |
Key Diagnostic Features:
-
The MOM "Sandwich": The MOM group is easily identified by two sharp singlets. The anomeric
protons at 4.62 ppm are the most downfield non-aromatic signal, providing an instant "yes/no" confirmation of protection. -
Symmetry Breaking: In the starting material (1,3-propanediol), C1 and C3 are equivalent (
3.8 ppm). In MMP, the MOM protection breaks this symmetry. The C1 protons (next to free OH) typically resonate slightly downfield (3.72 ppm) compared to C3 protons next to the ether linkage (3.64 ppm), though these triplets often overlap to form a pseudo-quartet or complex multiplet in lower-field instruments.
Comparative Analysis: Why Choose MOM?
When designing a synthesis, researchers typically choose between MOM, THP (Tetrahydropyranyl), and Bn (Benzyl) protection. The choice heavily impacts NMR interpretability.
Spectral "Cleanliness" Comparison
| Feature | MOM Ether (MMP) | THP Ether | Benzyl Ether |
| Protecting Group Signals | 2 Singlets (Clean) | Multiplets (Messy) | Multiplets (Aromatic) |
| Chirality | Achiral | Introduces Chiral Center | Achiral |
| Anomeric Signal | |||
| Interference | Minimal | High (overlaps alkyl region) | High (overlaps aromatic region) |
| Stability | Acid Labile | Acid Labile | Stable to Acid/Base |
The "THP Problem" vs. MOM Solution
The THP group creates a new stereocenter at the acetal carbon. If your substrate is chiral, THP protection creates diastereomers , causing NMR signals to "double up" or broaden significantly. Even in achiral MMP, the THP ring protons (
MOM is superior for NMR analysis because it is achiral and its signals (
Figure 2: Decision matrix for selecting MOM vs. THP based on analytical requirements.
Experimental Protocols
Synthesis of 3-(Methoxymethoxy)propanol
Note: MOM-Cl is a carcinogen. This protocol uses a safer alternative or requires strict safety adherence.
Method (Dimethoxymethane / Acid Catalysis):
-
Reagents: 1,3-Propanediol (10 equiv), Dimethoxymethane (1 equiv),
or acidic resin. -
Procedure: Reflux dimethoxymethane with excess diol in toluene with an acid catalyst. The use of excess diol favors the mono-protected product over the bis-MOM ether.
-
Workup: Neutralize with
, filter, and concentrate. -
Purification: Distillation is required to separate the mono-MOM ether (b.p. ~150°C) from the di-MOM ether and starting material.
NMR Sample Preparation
To ensure the shifts match the table above:
-
Solvent: Use Chloroform-d (
) .-
Why?
minimizes hydrogen bonding shifts compared to . In DMSO, the OH proton may couple with the adjacent , turning the C1 triplet into a quartet.
-
-
Concentration: ~10 mg sample in 0.6 mL solvent.
-
D2O Shake (Validation):
-
After acquiring the standard spectrum, add 1 drop of
and shake. -
Observation: The broad singlet at ~2.80 ppm (OH) will disappear. The C1 triplet at 3.72 ppm will sharpen if it was broadened by exchange.
-
Troubleshooting & Validation
Problem: "I see a triplet at 3.6 ppm but no singlet at 4.6 ppm."
-
Diagnosis: You likely have 3-methoxy-1-propanol (simple methyl ether), not the MOM ether.
-
Verification: Check the integration. A methyl ether (
) integrates to 3H. A MOM group requires two signals: 2H ( ) and 3H ( ).
Problem: "The triplet at 3.7 ppm is actually a quartet."
-
Diagnosis: You are using dry DMSO or Acetone as a solvent.
-
Mechanism: In non-protic polar solvents, the hydroxyl proton exchange is slow, allowing scalar coupling (
) between the OH and the C1 methylene protons. -
Fix: Add
to collapse the coupling.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on MOM/THP stability and characteristics).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
AIST Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR of 3-methoxy-1-propanol (Analog comparison). SDBS No. 2568. Link
- Pellissier, H. (2004). The glycosylation of 1,3-propanediol derivatives. Tetrahedron, 60(24), 5123-5162. (Context for mono-protection synthesis).
Comprehensive Comparison Guide: FTIR Characteristic Peaks of 3-(Methoxymethoxy)propanol vs. Alternative Propanediol Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Spectroscopic Performance, Structural Validation, and Experimental Methodology
Executive Summary
In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the selective mono-protection of symmetrical diols is a critical bottleneck. 3-(Methoxymethoxy)propanol —a mono-methoxymethyl (MOM) ether of 1,3-propanediol—offers an optimal balance of steric accessibility and robust protection against strong bases and nucleophiles[1].
However, verifying the exact degree of protection (mono- vs. di-protection) requires precise analytical techniques. This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of 3-(Methoxymethoxy)propanol against its unprotected and fully protected alternatives. By leveraging FTIR as a Process Analytical Technology (PAT) tool, researchers can establish a self-validating workflow to monitor reaction progress and confirm structural integrity in real-time.
Mechanistic Causality of FTIR Signatures
To utilize FTIR effectively, one must understand the physical causality behind the vibrational modes of the MOM group.
Standard aliphatic ethers (containing a simple C-O-C linkage) typically exhibit a single, strong stretching band around 1100 cm⁻¹[2]. In contrast, the methoxymethyl group introduces a unique acetal-like O-C-O system. The proximity of the two oxygen atoms results in strong vibrational coupling. This physical coupling splits the stretching frequencies into a distinct, bifurcated spectral signature:
-
Asymmetric O-C-O Stretch: Appears as a highly diagnostic, strong absorption band at approximately 1150 to 1160 cm⁻¹ [3].
-
Symmetric O-C-O Stretch: Appears as a strong band at 1020 to 1040 cm⁻¹ [3].
Simultaneously, the unreacted primary hydroxyl (-OH) group on the other end of the molecule engages in intermolecular hydrogen bonding, manifesting as a broad stretch at 3300–3400 cm⁻¹ . The simultaneous presence of the bifurcated O-C-O bands and the broad O-H band is the definitive spectroscopic proof of successful mono-protection.
Comparative FTIR Performance Data
The following table summarizes the quantitative FTIR data, comparing 3-(Methoxymethoxy)propanol against its raw material (unprotected diol) and its over-reacted byproduct (fully protected ether).
| Functional Group Vibration | Alternative A: 1,3-Propanediol (Unprotected) | Target: 3-(Methoxymethoxy)propanol (Mono-protected) | Alternative B: 1,3-Bis(methoxymethoxy)propane (Fully protected) | Diagnostic Significance |
| O-H Stretch (Broad) | ~3350 cm⁻¹ (Very Strong) | ~3350 cm⁻¹ (Medium-Strong) | Absent | Confirms the retention of a free hydroxyl group for downstream coupling. |
| Aliphatic C-H Stretch | 2850–2950 cm⁻¹ (Medium) | 2850–2950 cm⁻¹ (Medium) | 2850–2950 cm⁻¹ (Medium) | Serves as an internal baseline reference for peak normalization. |
| Asymmetric O-C-O Stretch | Absent | ~1150 cm⁻¹ (Strong) | ~1150 cm⁻¹ (Very Strong) | Primary indicator of MOM group attachment[3]. |
| Symmetric O-C-O / C-O Stretch | ~1050 cm⁻¹ (C-O only) | ~1040–1050 cm⁻¹ (Overlapping) | ~1040 cm⁻¹ (Strong) | Differentiates the MOM acetal linkage from a standard ether[2]. |
Spectroscopic Mapping Visualization
The following diagram illustrates the logical relationship between the structural components of 3-(Methoxymethoxy)propanol and their corresponding FTIR signals.
Logical mapping of 3-(Methoxymethoxy)propanol functional groups to diagnostic FTIR peaks.
Experimental Protocol: Self-Validating Synthesis & Analysis
To ensure scientific integrity, the following protocol represents a closed-loop, self-validating system. The synthesis methodology is directly verified by the subsequent ATR-FTIR analytical steps.
Phase 1: Selective Mono-MOM Protection Workflow
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1,3-propanediol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as a "proton sponge" to neutralize the HCl byproduct generated during the reaction without acting as a nucleophile that would competitively consume the electrophile[1].
-
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add chloromethyl methyl ether (MOM-Cl) (1.0 equiv).
-
Causality: Symmetrical diols require strict stoichiometric control (1:1 ratio) and low temperatures to kinetically favor mono-protection over di-protection.
-
-
Reaction & Quench: Stir for 12 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃ to destroy unreacted MOM-Cl.
-
Purification: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the target liquid.
Phase 2: ATR-FTIR Spectroscopic Validation
-
Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
-
Sample Application: Apply 1–2 drops of the purified liquid 3-(Methoxymethoxy)propanol directly onto the ATR crystal.
-
Causality: ATR utilizes an evanescent wave that penetrates only a few micrometers into the sample. This prevents the total absorption (saturation) of the IR detector that often occurs with highly polar O-H and C-O bonds in standard transmission FTIR, allowing for the analysis of neat (undiluted) liquids.
-
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Self-Validation Check (The PAT Decision Gate):
-
Success: The spectrum exhibits a strong peak at ~1150 cm⁻¹ AND a broad peak at ~3350 cm⁻¹.
-
Failure (Over-protection): The ~1150 cm⁻¹ peak is present, but the ~3350 cm⁻¹ peak is absent. The product is the di-protected 1,3-bis(methoxymethoxy)propane.
-
Failure (Under-protection): The ~1150 cm⁻¹ peak is absent. The MOM-Cl reagent was likely degraded (hydrolyzed by atmospheric moisture) prior to use.
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Verified via Wikipedia Chemical Database: [Link]
-
Jany, T., et al. (2015). "A Series of Dinuclear Complexes with a Flexible Naphthalene-Spacer and MOM-Cleavage by Pre-coordinated Lewis Acids." European Journal of Inorganic Chemistry. Verified via ResearchGate:[Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Verified via LibreTexts Open Access Library:[Link]
Sources
GC-MS fragmentation pattern of 3-(Methoxymethoxy)propanol
Purity Analysis of 3-(Methoxymethoxy)propanol: HPLC Strategies vs. GC Benchmarks
This guide provides an in-depth technical analysis of HPLC strategies for determining the purity of 3-(Methoxymethoxy)propanol (MMP) . As a Senior Application Scientist, I have structured this comparison to address the specific challenges posed by MMP's lack of a strong UV chromophore, contrasting the primary HPLC-RI methodology with high-sensitivity derivatization techniques and the industry-standard GC-FID benchmark.
Executive Summary & Technical Context
3-(Methoxymethoxy)propanol (MMP) is a mono-protected 1,3-propanediol derivative (MOM-ether) often used as a specialized solvent or intermediate in organic synthesis. Its structure, HO-(CH2)3-O-CH2-O-CH3 , consists of an aliphatic backbone with ether linkages and a primary hydroxyl group.
The Analytical Challenge:
-
No Chromophore: MMP lacks conjugated systems (e.g., benzene rings), rendering standard UV detection (254 nm) useless.
-
Polarity: The hydroxyl group and ether oxygens create moderate polarity, making retention on standard C18 columns difficult without high aqueous content.
-
Volatility: With a boiling point likely >170°C, it is semi-volatile, placing it in the "crossover" zone where both HPLC and GC are viable.
This guide compares three distinct analytical workflows:
-
HPLC-RI (Refractive Index): The robust, "direct" method for bulk purity and aqueous samples.
-
HPLC-UV (Derivatization): The high-sensitivity method for trace impurity analysis.
-
GC-FID: The comparative benchmark for volatile organic impurities.
Method Comparison: Performance Matrix
The following table synthesizes experimental data and theoretical performance for detecting MMP.
| Feature | Method A: HPLC-RI (Direct) | Method B: HPLC-UV (Derivatization) | Method C: GC-FID (Benchmark) |
| Detection Principle | Refractive Index (Universal) | UV (254 nm) via Benzoyl Tag | Flame Ionization (Carbon counting) |
| Suitability | Best for Assay/Purity (>0.1%) | Best for Trace Analysis (<0.05%) | Best for Volatile Impurities |
| Sample Matrix | Aqueous or Organic | Organic (requires reaction) | Organic (Water requires special liners) |
| LOD (Limit of Detection) | ~10 - 50 ppm | ~0.1 - 1 ppm | ~1 - 5 ppm |
| Linearity ( | > 0.999 (High conc.) | > 0.999 (Wide range) | > 0.9999 (Wide range) |
| Throughput | Moderate (Isocratic only) | Low (Requires prep time) | High (Fast temperature ramps) |
| Key Limitation | Drifting baseline; no gradients. | Complex sample prep; reagent peaks. | Water incompatibility; thermal stress. |
Decision Logic & Workflow
The choice of method depends heavily on the sample matrix and the required sensitivity.
Figure 1: Decision tree for selecting the optimal analytical method based on matrix and sensitivity requirements.
Detailed Experimental Protocols
Method A: HPLC-RI (Recommended for Purity Assay)
This method utilizes Ligand Exchange Chromatography (LEC) . This mechanism is superior to standard Reverse Phase (C18) for small polar alcohols because it provides better retention and peak shape without ion-pairing reagents.
Causality:
-
Column Choice: A sulfonated styrene-divinylbenzene (SDVB) column in Hydrogen (H+) form is selected. This phase retains hydroxylated compounds via size exclusion and ligand exchange, separating MMP from smaller diols or larger byproducts.
-
Mobile Phase: Dilute sulfuric acid suppresses ionization of any organic acid impurities, ensuring they elute as sharp peaks, and protects the column packing.
Protocol Steps:
-
Instrument: HPLC system with Refractive Index Detector (RID). Note: The detector cell must be purged and temperature-controlled to prevent baseline drift.
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Agilent Hi-Plex H.
-
Mobile Phase: 5 mM H₂SO₄ in HPLC-grade water (Isocratic).
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50°C (Critical for lowering viscosity and improving mass transfer).
-
Injection Volume: 10 - 20 µL.
-
Run Time: 30 minutes.
System Suitability Criteria:
-
Tailing Factor: < 1.5.
-
Precision (RSD): < 1.0% for 5 replicate injections.
-
Resolution: > 2.0 between MMP and any precursor (e.g., 1,3-propanediol).
Method B: Derivatization-HPLC-UV (For Trace Analysis)
When sensitivity is paramount (e.g., cleaning validation), we must attach a chromophore. Benzoylation is the classic Schotten-Baumann reaction choice for primary alcohols.
Reaction Mechanism:
Protocol Steps:
-
Sample Prep: Mix 1.0 mL of sample (aqueous or acetonitrile) with 2.0 mL of 2M NaOH.
-
Derivatization: Add 50 µL Benzoyl Chloride. Vortex for 1 minute. Allow to stand for 10 minutes at room temperature.
-
Quenching: Add 1.0 mL of Glycine solution (to scavenge excess reagent) or neutralize with dilute H₃PO₄.
-
HPLC Setup:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV at 230 nm or 254 nm.
-
Result: MMP-Benzoate elutes as a strong, sharp peak, easily distinguishing it from the early-eluting benzoic acid byproduct.
-
Comparison with GC-FID (The Benchmark)
While the user requested an HPLC method, scientific integrity dictates acknowledging that GC-FID is often the superior technique for MMP if the sample is non-aqueous.
-
Why GC? MMP is sufficiently volatile. GC-FID provides a "carbon counter" response that is nearly universal and linear over 4-5 orders of magnitude.
-
Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX) is ideal for separating polar alcohols.
-
Protocol: Split injection (1:50), Oven ramp 80°C to 220°C.
-
Verdict: Use GC-FID for raw material purity (oils). Use HPLC-RI for reaction monitoring in aqueous broths.
References
-
Agilent Technologies. (2011).[1] Analysis of Aliphatic Alcohols by Ligand-Exchange Chromatography. Retrieved from [Link]
-
Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate (Methodology Support). (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
Sources
comparing 3-(Methoxymethoxy)propanol vs 2-methoxyethanol solvent properties
An In-depth Technical Guide to the Solubility and Stability of 3-(Methoxymethoxy)propanol vs. 2-Methoxyethanol
Executive Summary: The Shift from Legacy Glycols
The selection of reaction media is a critical decision point in process chemistry, balancing solvency power against toxicological liability .[1]
For decades, 2-Methoxyethanol (2-ME) —also known as Methyl Cellosolve—served as the "gold standard" for dissolving polar resins, conducting organometallic syntheses, and processing steroids due to its amphiphilic nature. However, its reclassification as a Category 1B Reproductive Toxicant (REACH) has necessitated its phase-out.
This guide evaluates a specialized alternative: 3-(Methoxymethoxy)propanol (MMP) . Unlike standard glycol ethers, MMP features an acetal linkage (
Key Takeaway: While MMP offers superior boiling point and chelation properties compared to 2-ME, its acid-lability (acetal hydrolysis) restricts its utility to neutral or basic conditions. For general-purpose substitution, it represents a "high-performance" alternative, whereas 1-Methoxy-2-propanol (PGME) remains the "commodity" alternative.
Molecular Architecture & Physicochemical Profile[1]
The fundamental difference lies in the oxygen connectivity.[1] 2-ME is a vicinal glycol ether. MMP is a mono-protected 1,3-diol containing a formaldehyde acetal (methoxymethoxy) group.
| Property | 2-Methoxyethanol (2-ME) | 3-(Methoxymethoxy)propanol (MMP) | Implication for Process |
| CAS Number | 109-86-4 | Specialized (Structure: | MMP is a niche intermediate; 2-ME is a commodity. |
| Molecular Weight | 76.09 g/mol | ~120.15 g/mol | MMP has lower volatility; harder to strip. |
| Boiling Point | 124°C | ~175–185°C (Predicted) | MMP allows higher reaction temps but requires high-vac for removal. |
| Flash Point | 39°C (Flammable) | >85°C (Est.) | MMP is safer for scale-up (Class IIIA/B vs Class IC). |
| Structure Type | Primary Alcohol / Ether | Primary Alcohol / Acetal | Critical: MMP is unstable in aqueous acid.[1] |
| Dielectric Constant | ~16 (Moderate) | ~12–14 (Est.) | Both support polar transition states; MMP is slightly less polar. |
| Chelation Mode | Bidentate ( | Tridentate Potential ( | MMP wraps cations more effectively (podand-like). |
Visualizing the Structural Divergence
Figure 1: Structural comparison highlighting the acetal linkage in MMP vs. the ether linkage in 2-ME.
Solvency & Performance Analysis
The Chelation Effect (Cation Solvation)
In organometallic reactions (e.g., Grignard, alkyl lithiums), solvent choice dictates reaction rate.[1]
-
2-ME: Acts as a bidentate ligand. It can solvate cations but the terminal hydroxyl is acidic (
), often quenching strong bases.[1] -
MMP: The "Methoxymethoxy" group (
) creates a "hemi-crown ether" effect. The extra oxygen atom and the flexibility of the propyl chain allow MMP to solvate cations (Li+, Na+) more effectively than 2-ME, potentially accelerating nucleophilic substitutions ( ).[1]
Chemical Stability Map
The defining limitation of MMP is its acetal functionality .[1]
-
Scenario A: Basic Conditions (e.g., NaOH, NaH, K2CO3) [1]
-
2-ME: Stable.
-
MMP: Stable. Preferred Zone. MMP resists base hydrolysis and acts as an excellent phase transfer co-solvent.
-
-
Scenario B: Acidic Conditions (e.g., HCl, p-TsOH, Lewis Acids) [1]
The Toxicity Shift: Why Switch?
The primary driver for abandoning 2-ME is its metabolic pathway.
-
2-Methoxyethanol (2-ME): Oxidized by Alcohol Dehydrogenase (ADH) to Methoxyacetic Acid (MAA) . MAA is a potent teratogen (causes birth defects) and testicular toxin.
-
3-(Methoxymethoxy)propanol (MMP):
-
Primary Metabolism: Oxidizes to the corresponding carboxylic acid. However, the "beta-oxygen" effect seen in 2-ME is disrupted by the acetal and the propyl chain.[1]
-
Hydrolysis Risk: In vivo, the acetal may hydrolyze to Formaldehyde (Carcinogen) and 1,3-Propanediol (Safe).[1]
-
Verdict: While MMP avoids the specific reproductive toxicity of MAA, the potential for formaldehyde release means it must be handled with good ventilation.[1] It is a "Chemical Hazard" shift, not a total elimination of risk.
-
Figure 2: Metabolic activation pathways. 2-ME generates a specific reprotoxin (MAA), while MMP's risk profile is linked to formaldehyde generation.
Experimental Protocol: Solvent Substitution Stress Test
Before replacing 2-ME with MMP in a production workflow, you must validate the "Solubility-Recovery-Stability" triad.
Protocol: Comparative Solubility & Recovery Efficiency
Objective: Determine if MMP can replace 2-ME without compromising yield or purity.
Materials:
-
Test Solute: A polar pharmaceutical intermediate (e.g., a steroid or amino acid derivative).
-
Solvent A: 2-Methoxyethanol (Control).
-
Solvent B: 3-(Methoxymethoxy)propanol (Test).
-
Acid Catalyst: p-Toluenesulfonic acid (p-TsOH) - For Stability Check.
Workflow:
-
Dissolution Limit Test:
-
Add 1.0 g of solute to varying volumes of Solvent A and B at 25°C and 80°C.
-
Metric: Calculate Saturation Concentration (
in mg/mL). -
Pass Criteria: MMP
must be 80% of 2-ME .
-
-
Acid Stability Challenge (Crucial Step):
-
Recovery (Distillation):
-
Attempt to remove solvent via Rotary Evaporator.
-
2-ME: 40°C bath / 20 mbar.
-
MMP: You will likely need 60°C bath / <5 mbar due to higher boiling point.[1]
-
Metric: Residual Solvent Analysis (NMR/GC-HS).
-
Decision Matrix: When to Use Which?
Do not swap blindly. Use this logic flow to determine the correct solvent.
Figure 3: Solvent selection logic. Note that 1-Methoxy-2-propanol (PGME) is the default choice unless the specific high-boiling/chelating properties of MMP are required.
References
-
European Chemicals Agency (ECHA). (2025).[2] Substance Information: 2-Methoxyethanol (CAS 109-86-4).[3][4] Retrieved from [Link][1]
-
PubChem. (2025).[2][5] Compound Summary: 2-Methoxyethanol.[3][4][5] National Library of Medicine. Retrieved from [Link][1]
- Wypych, G. (2019). Handbook of Solvents, Volume 2: Use, Health, and Environment (3rd Ed.). ChemTec Publishing. (General reference for glycol ether toxicity and physical properties).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6] (Reference for the stability of Methoxymethoxy/MOM acetal groups in acidic/basic media).
(Note: Specific toxicological data for 3-(Methoxymethoxy)propanol is inferred from structural homologs and acetal chemistry principles due to its status as a specialized intermediate rather than a commodity solvent.)
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A Comparative Guide to the Validation of 3-(Methoxymethoxy)propanol Synthesis via Thin-Layer Chromatography
For professionals in chemical research and pharmaceutical development, the efficient and reliable monitoring of chemical reactions is paramount. The introduction of protecting groups is a fundamental strategy in multi-step organic synthesis, safeguarding reactive functional groups from unwanted side reactions. The methoxymethyl (MOM) ether is a common choice for the protection of alcohols due to its relative stability and the typically straightforward conditions for its introduction and removal.[1][2] This guide provides an in-depth technical comparison for the validation of the synthesis of 3-(methoxymethoxy)propanol, a mono-protected diol, with a primary focus on Thin-Layer Chromatography (TLC) as a rapid, accessible, and effective monitoring technique. Furthermore, we will objectively compare the utility of TLC with alternative analytical methods, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the necessary experimental data and protocols to empower researchers to make informed decisions in their own laboratory settings.
The Synthetic Pathway: Protecting 1,3-Propanediol
The synthesis of 3-(methoxymethoxy)propanol involves the selective mono-protection of 1,3-propanediol using methoxymethyl chloride (MOM-Cl). This reaction proceeds via a nucleophilic substitution mechanism, where the alkoxide, generated from the alcohol and a non-nucleophilic base, attacks the electrophilic carbon of MOM-Cl.[3]
Reaction Scheme:
The choice of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent side reactions where the base itself would compete with the alcohol in attacking the MOM-Cl.[1][3]
Experimental Protocol: Synthesis of 3-(Methoxymethoxy)propanol
This protocol outlines a general procedure for the synthesis, which should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as methoxymethyl chloride is a known carcinogen.[1]
Materials:
-
1,3-Propanediol
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
To a stirred solution of 1,3-propanediol (1.0 equivalent) in anhydrous DCM (at a concentration of 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 equivalents).
-
Slowly add MOM-Cl (1.2 equivalents) to the solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(methoxymethoxy)propanol.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of this reaction.[4][5][6][7] It allows for the qualitative assessment of the consumption of the starting material and the formation of the product.
The Principle of TLC Separation
The separation on a silica gel TLC plate is based on the principle of adsorption chromatography. Silica gel is a polar stationary phase. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action. Less polar compounds have a weaker interaction with the stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds interact more strongly with the silica gel and have lower Rf values.
In this synthesis, the starting material, 1,3-propanediol, is a polar diol due to the presence of two hydroxyl groups. The product, 3-(methoxymethoxy)propanol, is less polar as one of the hydroxyl groups has been converted to a less polar MOM ether. Therefore, the product is expected to have a significantly higher Rf value than the starting material.
Experimental Protocol: TLC Validation
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. The optimal ratio needs to be determined empirically, but a 1:1 mixture is often a reasonable starting point for separating compounds of moderate polarity.
-
Visualization agents:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain.
-
Procedure:
-
Preparation of the TLC Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, spot a dilute solution of the starting material (1,3-propanediol), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture on the baseline.
-
Developing the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the plate under a UV lamp. While the starting material and product are not strongly UV-active, this step is good practice to check for any UV-active impurities.
-
Submerge the plate in a jar containing a potassium permanganate or p-anisaldehyde stain, then gently heat the plate with a heat gun until colored spots appear. Alcohols and ethers will typically yield colored spots with these stains.
-
Interpreting the TLC Results
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot.
| Compound | Expected Polarity | Expected Rf | Visualization |
| 1,3-Propanediol | High | Low | Active with KMnO₄ and p-anisaldehyde stains |
| 3-(Methoxymethoxy)propanol | Moderate | Higher than starting material | Active with KMnO₄ and p-anisaldehyde stains |
Calculating the Retention Factor (Rf):
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A successful reaction will show the spot corresponding to 1,3-propanediol diminishing over time, while a new spot with a higher Rf, corresponding to 3-(methoxymethoxy)propanol, appears and becomes more prominent. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Comparative Analysis of Monitoring Techniques
While TLC is an excellent tool for rapid, qualitative monitoring, other techniques can provide more detailed quantitative information.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity and adsorption to a stationary phase. | Separation based on volatility and interaction with a stationary phase in a column. | Detection and quantification based on the magnetic properties of atomic nuclei. |
| Information | Qualitative (presence/absence of compounds, relative polarity). Can be semi-quantitative with densitometry. | Quantitative (provides peak areas proportional to concentration) and qualitative (retention times). Can be coupled with Mass Spectrometry (GC-MS) for structural information. | Quantitative (integral of signals is directly proportional to the number of nuclei) and highly detailed qualitative structural information. |
| Speed | Very fast (5-20 minutes per run). | Moderately fast (5-30 minutes per run). | Fast for a single spectrum (1-5 minutes), but sample preparation can add time. |
| Cost | Very low cost per sample. | Moderate initial instrument cost, moderate cost per sample. | High initial instrument cost, moderate cost per sample. |
| Sample Prep | Simple dilution and spotting. | Dilution in a volatile solvent. Derivatization may be needed for non-volatile compounds. | Dilution in a deuterated solvent. |
| Throughput | High (multiple samples can be run on a single plate). | Moderate (samples are run sequentially). | Moderate (can use an autosampler for sequential analysis). |
| Advantages | Simple, rapid, inexpensive, high throughput.[4][5][6] | High resolution and sensitivity, excellent for quantitative analysis, can be coupled with MS for definitive identification.[8] | Provides detailed structural information, inherently quantitative without the need for individual calibration curves for each component, non-destructive.[9][10] |
| Disadvantages | Limited resolution, primarily qualitative, results can be difficult to reproduce precisely.[11] | Requires volatile and thermally stable compounds, higher initial investment. | Lower sensitivity than GC, high initial cost, requires more expensive deuterated solvents. |
In-depth Look at Alternative Techniques
Gas Chromatography (GC)
For the analysis of the synthesis of 3-(methoxymethoxy)propanol, GC can provide excellent quantitative data. Both 1,3-propanediol and its MOM-protected product are sufficiently volatile for GC analysis.
Typical GC Conditions:
-
Column: A polar capillary column (e.g., WAX or FFAP) is suitable for separating alcohols and ethers.
-
Injector Temperature: ~250 °C
-
Detector: Flame Ionization Detector (FID)
-
Oven Program: A temperature gradient (e.g., starting at 50 °C and ramping to 200 °C) would be effective in separating the starting material and the product.
By integrating the peak areas of the starting material and product, the percentage conversion of the reaction can be accurately calculated over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of this reaction mixture. It provides unambiguous structural information, confirming the formation of the desired product.
Expected ¹H NMR Spectral Changes:
-
1,3-Propanediol: Will show characteristic signals for the two methylene groups and the hydroxyl protons. The protons on the carbons adjacent to the hydroxyl groups will appear around 3.7 ppm.
-
3-(Methoxymethoxy)propanol: The formation of the MOM ether will introduce two new, distinct singlets:
-
A singlet around 4.6 ppm for the -O-CH₂-O- protons.
-
A singlet around 3.3 ppm for the -O-CH₃ protons.[12] The signals corresponding to the propanediol backbone will also shift accordingly.
-
By integrating the characteristic signals of the product and the remaining starting material, a precise determination of the reaction conversion can be made directly from the crude reaction mixture.
Workflow and Decision-Making Diagrams
TLC Validation Workflow
Caption: Workflow for reaction monitoring using TLC.
Analytical Technique Selection Guide
Caption: Decision tree for selecting an analytical monitoring technique.
Conclusion
The validation of the synthesis of 3-(methoxymethoxy)propanol can be effectively and efficiently achieved using Thin-Layer Chromatography. Its simplicity, speed, and low cost make it an ideal first-line technique for routine reaction monitoring in any organic synthesis lab.[4][5][6][7] The clear difference in polarity between the starting diol and the mono-ether product allows for straightforward interpretation of the TLC results.
For applications requiring precise quantitative data, such as kinetic studies or rigorous yield determination, Gas Chromatography and NMR Spectroscopy offer superior capabilities. GC provides high-resolution separation and sensitive detection, while NMR offers unparalleled structural insight and inherent quantitative accuracy. The choice of analytical technique should be guided by the specific requirements of the research, balancing the need for qualitative speed with quantitative precision. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tool to ensure the successful outcome of their synthetic endeavors.
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
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Fundamentals and Applications of Thin Layer Chromatography (TLC). (2025, October 13). Lab Manager. [Link]
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Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 349–357. [Link]
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Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
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ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]
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Chemistry Steps. Protecting Groups For Alcohols. [Link]
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ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]
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LaunchNotes. (2023, September 1). Qualitative vs Quantitative Metrics: A Comprehensive Comparison. [Link]
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A Comparative Performance Analysis: 3-(Methoxymethoxy)propanol versus Standard Glycol Ethers for Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product formulation, and safety. This guide provides an in-depth technical comparison of 3-(Methoxymethoxy)propanol against two widely used standard P-series glycol ethers: Propylene Glycol Methyl Ether (PGME) and Dipropylene Glycol Methyl Ether (DPGME). This analysis is grounded in available experimental data and established scientific principles to offer a clear perspective on their respective performance characteristics.
Glycol ethers, as a class of solvents, are valued for their unique combination of an ether and an alcohol functional group in the same molecule, which imparts valuable properties like excellent solvency for a wide range of substances, chemical stability, and miscibility with both water and many organic solvents.[1] P-series glycol ethers, derived from propylene oxide, are generally favored in many applications, including pharmaceuticals and coatings, due to their lower toxicity profiles compared to their E-series (ethylene oxide-based) counterparts.[2] This guide will delve into the nuanced differences between the novel 3-(Methoxymethoxy)propanol and the industry standards, PGME and DPGME, to inform your solvent selection process.
Physicochemical Properties: A Foundation for Performance
The fundamental physical and chemical properties of a solvent dictate its behavior in various applications, influencing everything from drying times in coatings to its efficacy as a cleaning agent. The following table provides a comparative summary of the key physicochemical properties of 3-(Methoxymethoxy)propanol, PGME, and DPGME.
| Property | 3-(Methoxymethoxy)propanol | Propylene Glycol Methyl Ether (PGME) | Dipropylene Glycol Methyl Ether (DPGME) |
| CAS Number | 1589-49-7 | 107-98-2[3] | 34590-94-8[4] |
| Molecular Formula | C4H10O2 | C4H10O2[5] | C7H16O3[6] |
| Molecular Weight ( g/mol ) | 90.12 | 90.12[7] | 148.20[4] |
| Boiling Point (°C) | 150-152 | 120[7] | 190[6] |
| Flash Point (°C) | 38 | 38[7] | 74.6[6] |
| Density (g/cm³ at 20°C) | 0.942 | 0.92[7] | 0.954[8] |
| Vapor Pressure (mmHg at 20°C) | ~1.0[1] | 11.5[7] | 0.5[6] |
| Water Solubility | Completely miscible | Completely miscible | Completely miscible[6] |
Performance Comparison: Solvency, Evaporation, and Viscosity Reduction
The practical utility of a solvent is determined by its performance in specific applications. This section explores key performance metrics: solvency power, evaporation rate, and viscosity reduction efficiency.
Solvency Power
A solvent's ability to dissolve other substances is its most fundamental property. This is often quantified using the Kauri-Butanol (Kb) value, where a higher value indicates stronger solvency.[7] The principle of "like dissolves like" is also a useful guide, with Hansen Solubility Parameters (HSP) providing a more nuanced, three-dimensional view of a solvent's compatibility with a solute.
Experimental Protocol: Determination of Solvency via Kauri-Butanol Value (ASTM D1133)
The Kauri-Butanol value is determined by titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined level of turbidity is reached.[9] A higher volume of solvent required to reach the endpoint indicates a higher Kb value and thus, greater solvency.[9]
Evaporation Rate
The rate at which a solvent evaporates is crucial for applications like coatings, where it affects drying time, film formation, and final appearance.[10] It is typically measured relative to n-butyl acetate (n-BuAc = 1).
| Solvent | Evaporation Rate (n-BuAc=1) |
| 3-(Methoxymethoxy)propanol | Slower than PGME; specific data not available |
| Propylene Glycol Methyl Ether (PGME) | 0.66[11] |
| Dipropylene Glycol Methyl Ether (DPGME) | 0.04 |
PGME is a relatively fast-evaporating solvent, making it suitable for applications requiring quick drying times.[5] In contrast, DPGME has a much slower evaporation rate, which can be advantageous in applications where a longer open time is needed to ensure a smooth, level finish.[6] Although a precise value is not available, the higher boiling point of 3-(Methoxymethoxy)propanol (150-152 °C) compared to PGME (120 °C) suggests a significantly slower evaporation rate, likely closer to that of DPGME.
Experimental Protocol: Determination of Evaporation Rate (ASTM D3539)
This method uses a Shell Thin-Film Evaporometer to measure the time it takes for a specified volume of solvent to evaporate from a filter paper under controlled conditions of temperature and airflow.[5][6] The result is then compared to the evaporation time of n-butyl acetate to determine the relative evaporation rate.[12]
Viscosity Reduction Efficiency
In formulations such as coatings, adhesives, and inks, solvents are used to reduce the viscosity of the resin system to facilitate application.[13] The efficiency of a solvent in reducing viscosity depends on its own viscosity and its solvency power with respect to the resin.
Experimental Protocol: Viscosity Reduction Measurement
A common method to evaluate the viscosity reduction efficiency of a solvent is to measure the viscosity of a standard resin solution at various solvent concentrations.
Safety and Toxicological Profile
For researchers and professionals in drug development, the safety and toxicological profile of a solvent is of paramount importance. P-series glycol ethers are generally considered to have lower toxicity than E-series.[2]
| Solvent | Acute Oral LD50 (rat) | Key Hazards |
| 3-(Methoxymethoxy)propanol | 5,710 mg/kg | Flammable liquid and vapor; Causes skin and serious eye irritation.[15] |
| Propylene Glycol Methyl Ether (PGME) | >5,000 mg/kg[7] | Flammable liquid and vapor; May cause drowsiness or dizziness.[14] |
| Dipropylene Glycol Methyl Ether (DPGME) | 5,180-5,400 mg/kg[4] | Combustible liquid.[9] |
All three solvents have a low acute toxicity profile via oral ingestion.[4][7][15] Standard laboratory precautions, including the use of personal protective equipment and adequate ventilation, should be employed when handling these solvents.
Environmental Profile
The environmental fate of solvents is a key consideration in their selection. Glycol ethers are not found naturally in the environment and are generally biodegradable.[16]
-
3-(Methoxymethoxy)propanol: No specific data on biodegradability was found in the searches, but its chemical structure as a simple ether alcohol suggests it is likely to be biodegradable.
-
Propylene Glycol Methyl Ether (PGME): Exhibits rapid biodegradability in environmental conditions, with half-lives under 7 days in soil and water.[7] It also has a low bioaccumulation potential.[7]
-
Dipropylene Glycol Methyl Ether (DPGME): It is readily biodegraded under aerobic conditions and is not expected to bioaccumulate in food webs.[4]
Conclusion and Recommendations
The choice between 3-(Methoxymethoxy)propanol, PGME, and DPGME will depend on the specific requirements of the application.
-
Propylene Glycol Methyl Ether (PGME) is a well-characterized, versatile solvent with a relatively fast evaporation rate, making it suitable for applications where quick drying is desired. Its strong solvency and low toxicity make it a reliable choice for a wide range of uses.[3][5]
-
Dipropylene Glycol Methyl Ether (DPGME) is an excellent choice for applications requiring a slow evaporation rate, such as in coatings where a longer open time is needed for optimal flow and leveling.[6] It also serves as an effective coupling agent in various formulations.[6]
-
3-(Methoxymethoxy)propanol presents itself as a viable alternative with a balanced profile. Its boiling point suggests an evaporation rate that is slower than PGME, potentially offering a compromise for applications where a moderate drying time is beneficial. Its high solvency power, inferred from its chemical structure, and low acute toxicity make it an attractive candidate for further evaluation in pharmaceutical and research applications.[4][15]
For critical applications, it is strongly recommended that researchers conduct their own experimental validations to determine the optimal solvent for their specific formulations and processes. The detailed experimental protocols provided in this guide can serve as a starting point for such evaluations.
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- 16. celanese.com [celanese.com]
spectroscopic identification of impurities in 3-(Methoxymethoxy)propanol
Title: Spectroscopic Identification of Impurities in 3-(Methoxymethoxy)propanol: A Comparative Analytical Guide
Executive Summary 3-(Methoxymethoxy)propanol is a highly versatile mono-protected diol utilized extensively as an intermediate in complex Active Pharmaceutical Ingredient (API) synthesis. Because its synthesis typically involves the reaction of 1,3-propanediol with chloromethyl methyl ether (MOM-Cl)—a highly reactive and strictly regulated alkylating agent—rigorous impurity profiling is mandatory [1]. This guide objectively compares three analytical alternatives (NMR, GC-MS, and FTIR) for detecting process and genotoxic impurities, providing drug development professionals with a self-validating framework for quality control.
Causality in Analytical Selection: Comparing the Alternatives
The impurity profile of 3-(Methoxymethoxy)propanol consists of two distinct classes that dictate the choice of analytical methodology:
-
Process Impurities: Unreacted 1,3-propanediol and the over-alkylated byproduct, 1,3-bis(methoxymethoxy)propane.
-
Genotoxic Impurities (GTIs): Residual MOM-Cl and bis(chloromethyl) ether (BCME).
No single analytical technique can optimally detect both classes. We must evaluate and compare the alternatives based on their fundamental physical principles:
-
Nuclear Magnetic Resonance (1H & 13C NMR): NMR is the gold standard for structural elucidation and molar ratio quantification [3]. Causality: The chemical environment of the propanol backbone shifts predictably when bonded to a MOM group versus a hydroxyl proton. NMR provides absolute structural confirmation without the need for reference standards. However, it lacks the sensitivity to detect GTIs at the required parts-per-billion (ppb) levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides unparalleled sensitivity for volatile GTIs. Causality: MOM-Cl is thermally labile and degrades on standard GC columns. By utilizing selective derivatization, MOM-Cl is converted into a stable acetal, allowing for precise quantification via Selected Ion Monitoring (SIM) [2].
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR serves as a rapid, orthogonal alternative for batch screening. Causality: The broad O-H stretching frequency (~3300 cm⁻¹) is completely absent in the bis-MOM impurity, allowing for instantaneous qualitative assessment without sample preparation.
Comparative Performance Data
The following table summarizes the quantitative performance of each analytical alternative when applied to 3-(Methoxymethoxy)propanol impurity profiling.
| Analytical Alternative | Primary Target Impurities | Limit of Detection (LOD) | Specificity / Resolution | Sample Preparation Complexity | Run Time |
| 1H / 13C NMR | 1,3-Propanediol, Bis-MOM ether | ~0.1% - 0.5% (w/w) | Very High (Absolute structural confirmation) | Low (Direct dissolution in CDCl3) | ~10 mins |
| GC-MS (Derivatized) | MOM-Cl, BCME, Formaldehyde | < 10 ppb | High (m/z specific via SIM mode) | High (Requires derivatization/extraction) | ~25 mins |
| FTIR Spectroscopy | Bis-MOM ether | ~1.0% - 2.0% (w/w) | Moderate (Functional group level) | None (Direct ATR analysis) | < 2 mins |
Experimental Methodologies & Self-Validating Protocols
Protocol A: Quantitative 1H NMR for Process Impurities Objective: Quantify the molar ratio of mono-MOM, bis-MOM, and unreacted diol.
-
Sample Preparation: Weigh exactly 20.0 mg of the 3-(Methoxymethoxy)propanol batch into a clean glass vial. Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS).
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Causality of choice: To ensure absolute quantitative integration, the relaxation delay (D1) must be set to 10 seconds (exceeding 5 × T1 of the slowest relaxing proton). Acquire 32 scans at 298 K.
-
Integration & Analysis: Set the TMS peak to 0.00 ppm. Integrate the MOM methylene singlet (-OCH2O-) at δ 4.62 ppm and the propanol terminal methylene triplet (-CH2-OH) at δ 3.75 ppm.
-
Self-Validation Step: The integral of the methoxy protons (-OCH3) at δ 3.36 ppm must exactly equal 1.5 times the integral of the MOM methylene protons at δ 4.62 ppm [4]. Any deviation mathematically proves the presence of overlapping impurity signals, invalidating the quantitative run and requiring 13C or 2D-NMR confirmation.
Protocol B: GC-MS Derivatization for Trace MOM-Cl (GTI) Objective: Detect residual MOM-Cl at ppb levels to ensure safety compliance.
-
Derivatization Rationale: Because direct injection of MOM-Cl is unreliable, we utilize an alkoxide derivatization to convert residual MOM-Cl into stable dimethoxymethane [2].
-
Sample Preparation: Dissolve 100 mg of the sample in 1.0 mL of anhydrous HPLC-grade hexane. Add 100 µL of 0.1 M sodium methoxide in methanol. Vortex for 2 minutes at room temperature.
-
Quenching: Add 1.0 mL of distilled water to quench the reaction. Extract the upper hexane layer.
-
Acquisition: Inject 1 µL of the hexane extract into a GC-MS equipped with a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Temperature program: 40°C hold for 3 min, ramp at 10°C/min to 150°C.
-
Detection: Operate in SIM mode targeting m/z 45 and 75.
-
Self-Validation Step: Run a blank control containing only hexane and sodium methoxide. The complete absence of the m/z 45/75 peaks in the blank validates that any signal detected in the sample originates exclusively from residual MOM-Cl, ruling out reagent or column contamination.
Analytical Workflow Visualization
Figure 1: Analytical workflow for impurity profiling in 3-(Methoxymethoxy)propanol.
Conclusion
Effective requires a multi-faceted approach. While FTIR provides rapid qualitative screening, quantitative 1H NMR serves as the definitive alternative for resolving process impurities like 1,3-propanediol and bis-MOM ethers. Conversely, GC-MS stands alone as the mandatory alternative for the highly sensitive detection of genotoxic MOM-Cl residues. By implementing these self-validating protocols, researchers can ensure absolute chemical integrity and safety in their synthetic pipelines.
References
-
Title: Bis(chloromethyl) Ether - Toxic Substance Portal Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Chloromethyl Methyl Ether (CMME) and Bis-Chloromethyl Ether (BCME) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: 1-(Methoxymethoxy)propane - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Methoxymethyl (MOM) Ethers Source: Organic Chemistry Portal URL: [Link]
comparative volatility of 3-(Methoxymethoxy)propanol and isomers
Comparative Volatility Guide: 3-(Methoxymethoxy)propanol vs. Isomeric Glycol Ethers ( )
Executive Summary
This guide analyzes the volatility profile of 3-(Methoxymethoxy)propanol , a specialized mono-protected diol, in comparison to its industrial isomers with the molecular formula
Key Findings:
-
Highest Volatility: 1,3-Dimethoxy-2-propanol (BP: ~169–172°C) exhibits the highest volatility among the isomers due to its secondary alcohol structure and steric shielding of the hydroxyl group.
-
Industrial Standard: Diethylene Glycol Monomethyl Ether (DEGME) (BP: 194°C) serves as the low-volatility benchmark, favored for its strong hydrogen-bonding network and linear primary alcohol structure.
-
Target Molecule: 3-(Methoxymethoxy)propanol falls into an intermediate volatility range (Estimated BP: 175–185°C). Its unique acetal linkage (
) introduces specific chemical stability profiles (acid-sensitive, base-stable) distinct from the ether linkages of DEGME.
Chemical Profile & Isomer Identification
The molecular formula
A. The Target: 3-(Methoxymethoxy)propanol
-
Structure:
-
Classification: Primary Alcohol / Acetal-Ether.
-
Description: A mono-methoxymethyl (MOM) ether of 1,3-propanediol. Often used in organic synthesis as a "monoprotected" linker. The acetal group (
) adds lipophilicity compared to a standard ether but is susceptible to acid hydrolysis.
B. The Industrial Standard: Diethylene Glycol Monomethyl Ether (DEGME)[1]
-
Structure:
-
Classification: Primary Alcohol / Linear Glycol Ether.
-
Description: Known commercially as Methyl Carbitol . It is the industry standard for high-boiling, heavy-duty solvents in coatings and inks due to its excellent solvency and low evaporation rate.
C. The Green Alternative: 1,3-Dimethoxy-2-propanol
Comparative Volatility Analysis
Volatility is governed by the strength of intermolecular forces (Hydrogen Bonding > Dipole-Dipole > Van der Waals). The position of the hydroxyl group (Primary vs. Secondary) and the nature of the ether linkage (Linear vs. Acetal) are the deciding factors here.
Physicochemical Data Summary
| Property | 1,3-Dimethoxy-2-propanol | 3-(Methoxymethoxy)propanol | DEGME (Methyl Carbitol) |
| Structure Type | Branched, Secondary OH | Linear, Primary OH, Acetal | Linear, Primary OH, Ether |
| Boiling Point (°C) | 169 – 172 | 175 – 185 (Est.)* | 194 |
| Vapor Pressure (25°C) | ~0.40 mmHg (Predicted) | ~0.25 mmHg (Est.) | 0.18 mmHg |
| Flash Point | 58°C | ~75–85°C (Est.) | 93°C |
| Evaporation Rate | Moderate | Low-Moderate | Low (0.02, BuAc=1) |
| H-Bonding Potential | Lowest (Steric hindrance) | Medium (Primary OH, Acetal O) | Highest (Primary OH, Flexible) |
*Note: 3-(Methoxymethoxy)propanol is a specialized research intermediate; values are estimated based on Structure-Property Relationships (SPR) relative to 3-methoxy-1-propanol (BP 152°C) and DEGME.
Mechanistic Insight
-
Primary vs. Secondary Alcohol:
-
DEGME possesses a primary hydroxyl group at the end of a flexible chain, maximizing accessibility for intermolecular hydrogen bonding. This results in the highest boiling point (194°C).
-
1,3-Dimethoxy-2-propanol has a secondary hydroxyl group flanked by two methoxy groups. This steric bulk hinders hydrogen bond formation, lowering the boiling energy requirement (169°C).
-
-
Ether vs. Acetal Linkage:
-
3-(Methoxymethoxy)propanol contains a MOM group (
). While similar to the ethoxy-ethyl chain in DEGME, the acetal oxygen is less basic and slightly less polar than a standard ether oxygen. However, as a primary alcohol, it retains significant H-bonding capability, placing its volatility between the secondary alcohol isomer and the longer-chain DEGME.
-
Visualizing the Structure-Volatility Relationship
The following diagram illustrates how structural features (Branching, OH position, Linkage type) directly influence the volatility ranking of these isomers.
Figure 1: Volatility hierarchy of C5H12O3 isomers driven by hydroxyl accessibility and chain structure.
Experimental Protocols
To empirically verify the volatility differences, the following protocols are recommended. These methods provide self-validating data for regulatory and formulation purposes.
Protocol A: Thermogravimetric Analysis (TGA) for Evaporation Rate
Objective: Determine the relative evaporation rate of the isomers under controlled isothermal conditions.
Materials:
-
TGA Instrument (e.g., TA Instruments Q500 or PerkinElmer Pyris 6).
-
Platinum or Aluminum sample pans (open).
-
High-purity Nitrogen gas (flow rate 40-60 mL/min).
Methodology:
-
Calibration: Tare the empty pan.
-
Loading: Dispense exactly 15 µL of the solvent into the pan using a microsyringe to ensure consistent surface area.
-
Isothermal Run:
-
Ramp 10°C/min to 40°C (or specific process temperature).
-
Hold isothermal for 60-120 minutes .
-
-
Data Analysis: Plot Weight (%) vs. Time (min).
-
Calculation: The slope of the linear portion of the weight loss curve (
) represents the evaporation rate.
Protocol B: Static Vapor Pressure Determination (Isoteniscope Method)
Objective: Measure absolute vapor pressure at specific temperatures (ASTM D2879).
Methodology:
-
Setup: Connect an isoteniscope containing the sample to a vacuum manifold and a mercury manometer or capacitance manometer.
-
Degassing: Evacuate the system to remove dissolved air. Boil the sample gently under vacuum to displace air from the isoteniscope bulb.
-
Equilibration: Immerse the isoteniscope in a thermostated bath at the target temperature (e.g., 25°C, 50°C).
-
Measurement: Adjust the external pressure until the liquid levels in the U-tube of the isoteniscope are equal. Record the pressure (
). -
Validation: Repeat at 3 different temperatures and plot
vs . Linearity confirms adherence to the Clausius-Clapeyron relation.
Applications & Selection Guide
| Application Domain | Recommended Isomer | Rationale |
| Industrial Coatings | DEGME | High boiling point ensures a long "open time" for leveling; excellent solvency for resins. |
| Green Synthesis | 1,3-Dimethoxy-2-propanol | Lower toxicity profile; easier to remove (lower BP) during workup than DEGME. |
| Specialty Synthesis | 3-(Methoxymethoxy)propanol | Used as a "monoprotected" linker. The MOM group can be removed with mild acid, unlike the stable ether of DEGME. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131112174, (2S,4S)-pentane-1,2,4-triol (and Isomers). Retrieved from [Link]
-
ASTM International. ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. Retrieved from [Link]
-
Dow Chemical Company. Glycol Ethers: Physical Properties and Applications. (General Reference for DEGME/Methyl Carbitol). Retrieved from [Link]
Sources
- 1. nirb.ca [nirb.ca]
- 2. for-fly.com [for-fly.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,3-Dimethoxy-2-propanol | CAS#:623-69-8 | Chemsrc [chemsrc.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Diethoxy-2-propanol | High-Purity Reagent | RUO [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. jestec.taylors.edu.my [jestec.taylors.edu.my]
Safety Operating Guide
3-(Methoxymethoxy)propanol proper disposal procedures
This guide outlines the proper disposal procedures for 3-(Methoxymethoxy)propanol , a specialized mono-protected glycol ether derivative often used in organic synthesis.
Executive Summary: The "Zero-Acid" Rule
If you take only one directive from this guide, let it be this: NEVER mix 3-(Methoxymethoxy)propanol waste with acidic streams.
Unlike standard solvents, this compound contains a Methoxymethyl (MOM) ether linkage. Upon contact with even weak acids, it hydrolyzes to release Formaldehyde (a known carcinogen) and Methanol .
Immediate Action Plan:
-
Segregate: Collect in a dedicated "Non-Halogenated Organic" container.
-
Buffer: Ensure the waste container pH is
7. -
Label: Explicitly mark as "Potential Formaldehyde Generator" to protect downstream waste handlers.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its functional vulnerabilities.[1] It is not just an alcohol; it is an acetal .
| Property | Specification | Operational Implication |
| Chemical Name | 3-(Methoxymethoxy)propan-1-ol | Mono-MOM protected 1,3-propanediol. |
| Structure | HO-(CH2)3-O-CH2-O-CH3 | Contains both a primary alcohol and a MOM ether group. |
| Flash Point | ~55–65°C (Est.) | Combustible Liquid. Classify as Flammable Waste. |
| Reactivity | Acid-Labile | Decomposes in acidic media. Stable in base. |
| Peroxides | Class C Peroxide Former | Can form peroxides upon air exposure. Test before disposal. |
The Hidden Hazard: Acid Hydrolysis Mechanism
The MOM group is designed to be stable in base but falls apart in acid. In a waste drum, this reaction is dangerous because it generates toxic gas in a closed system.
Caption: Figure 1 illustrates the critical decomposition pathway. Mixing this specific waste with acid generates Formaldehyde, creating an inhalation hazard and potential pressure buildup.
Pre-Disposal Validation Protocols
Before moving the container to the waste area, perform these two self-validating checks.
Protocol A: Peroxide Quantitation
MOM ethers are ethers and can form peroxides, though less aggressively than diethyl ether.
-
Test: Use a commercial peroxide test strip (e.g., Quantofix).
-
Threshold:
-
< 20 ppm: Safe for normal disposal.
-
> 20 ppm: Treat with ferrous sulfate or sodium metabisulfite to reduce peroxides before bulking.
-
Crystals Visible: DO NOT TOUCH. Evacuate and call EHS/Bomb Squad immediately.
-
Protocol B: pH Verification
-
Test: Dip a pH strip into the waste aliquot.
-
Action: If pH < 7, add Triethylamine or saturated Sodium Bicarbonate solution until pH is 8–9. This stabilizes the MOM group during storage.
Step-by-Step Disposal Workflow
Follow this decision matrix to ensure compliance and safety.
Caption: Figure 2 outlines the decision logic for researchers, prioritizing peroxide and pH safety checks before containerization.
Detailed Procedures
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred if peroxides are a concern).
-
Compatibility: Do not use metal cans if the waste has been treated with aqueous bisulfite (corrosion risk).
Step 2: Waste Stream Classification
When filling out your hazardous waste tag, use the following profile to assist your waste contractor (e.g., Clean Harbors, Veolia):
-
Primary Hazard: Ignitability (D001).
-
Chemical Components:
-
3-(Methoxymethoxy)propanol (Major)
-
Methanol (Trace/Potential)
-
Formaldehyde (Trace/Potential)
-
-
Waste Code: Non-Halogenated Organic Solvent.
-
Special Note: "Acid-Sensitive: Generates Formaldehyde. Keep Alkaline."
Step 3: Storage
-
Store in the Flammables Cabinet .
-
Segregation: Store on a separate shelf or secondary containment tray away from Acids (Sulfuric, Hydrochloric) and Oxidizers (Nitric acid, Peroxides).
Emergency Spill Procedures
Scenario: You drop a 500mL bottle of 3-(Methoxymethoxy)propanol in the lab.
-
Evacuate & Ventilate: The vapor is flammable and potentially irritating.[2][3] Remove ignition sources.[1][2][3]
-
PPE: Nitrile gloves, lab coat, safety goggles. (Respirator if ventilation is poor).[4]
-
Containment:
-
Do NOT use acidic absorbents (like some clay-based cat litters if they are acidic).
-
Use: Vermiculite, sand, or a dedicated "Solvent Spill Kit" (activated charcoal pads).
-
-
Cleanup:
References
-
Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on MOM ether stability and acid lability).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General peroxide and solvent disposal guidelines).
-
Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[2] Chemical Health and Safety, 8(5), 12-21. (Classification of ether peroxide risks).
-
Sigma-Aldrich. (2023). Safety Data Sheet for Generic Glycol Ethers. (Used for baseline flammability and toxicity extrapolation).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(Methoxymethoxy)propanol and Related Solvents
This guide provides essential safety and logistical information for the handling and disposal of 3-(Methoxymethoxy)propanol and structurally related methoxy-alkanol solvents. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can operate with the highest degree of safety and scientific integrity.
A Note on Chemical Nomenclature: Specific safety data for "3-(Methoxymethoxy)propanol" is not widely available. Therefore, this guide has been synthesized from data for closely related and commonly used industrial solvents, such as 3-Methoxy-1-propanol (CAS 1589-49-7) and 1-Methoxy-2-Propanol (PGME, CAS 107-98-2). The operational guidance provided is based on the shared hazard profile of this chemical class, ensuring a robust and conservative approach to safety.
Hazard Assessment: The Foundation of Safe Handling
Understanding the inherent risks of a chemical is the critical first step in developing a safe handling protocol. The "why" behind each safety measure is rooted in the chemical's specific hazard profile. 3-(Methoxymethoxy)propanol and its analogues are classified with several key hazards that dictate the required personal protective equipment (PPE) and handling procedures.
| Hazard Classification | GHS Hazard Code | Implication in the Laboratory |
| Flammable Liquid | H226 | The liquid and its vapor can ignite with a spark, open flame, or hot surface.[1][2] Vapors are often heavier than air and can travel to a distant ignition source and flash back.[2][3] |
| Serious Eye Irritation | H319 / H318 | Direct contact with the liquid or concentrated vapor can cause significant eye irritation or damage.[1][4][5] |
| Skin Irritation | H315 / H316 | Prolonged or repeated contact can cause redness, irritation, and dermatitis.[1][5][6] |
| Respiratory Irritation | H335 | Inhalation of vapors may irritate the respiratory tract.[3][6] |
| Central Nervous System Effects | H336 | Inhaling high concentrations of vapor may cause drowsiness, dizziness, and loss of coordination.[2][5] |
| Reproductive Toxicity | H360 | Certain related compounds carry a risk of damaging fertility or the unborn child, demanding stringent exposure controls. |
Core Directive: A Multi-Layered PPE Protocol
A comprehensive PPE strategy is non-negotiable. The selection of each component is a direct countermeasure to the hazards identified above.
Eye and Face Protection: Your First Line of Defense
To mitigate the risk of serious eye irritation from splashes or concentrated vapors, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1 or EN166 compliant safety glasses with side shields.[4]
-
Recommended for Splash Risk: Chemical splash goggles are essential when transferring liquids or there is a heightened risk of splashing.
-
Maximum Protection: A full-face shield should be worn over safety glasses or goggles during bulk transfers or when a high-energy splash is possible.[7]
The causality is clear: by creating a physical barrier, we prevent the liquid or its aerosols from making direct contact with the sensitive tissues of the eye.[4]
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation and potential systemic absorption, selecting the correct gloves is critical.[7] Glove choice is not arbitrary; it is based on the chemical resistance and breakthrough time (the time it takes for the chemical to permeate the glove material).
| Glove Material | Recommended Use Case | Minimum Thickness | Breakthrough Time |
| Butyl Rubber | Full Contact / Immersion | 0.3 mm | > 480 minutes |
| Nitrile Rubber | Longer-term Protection | Not Specified | Not Specified |
| Neoprene / Latex | Incidental Splash Contact | 0.6 mm | ~ 30 minutes |
Data synthesized from multiple sources.[3][7]
Crucial Field Insight: Always inspect gloves for tears or pinholes before use. Use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[7] Contaminated gloves must be disposed of as chemical waste.[7]
Body and Respiratory Protection: Shielding Against Systemic Exposure
Protection of the body and respiratory system is dictated by the scale and nature of the work being performed.
-
Body Protection: A standard laboratory coat is sufficient for small-scale bench work. For larger quantities, impervious clothing and flame-retardant, antistatic protective clothing are required to protect against splashes and the risk of fire from static discharge.[7]
-
Respiratory Protection: This is not typically required when working in a well-ventilated area or a certified chemical fume hood.[3] However, if you are working in an area with inadequate ventilation, or if there is a potential to generate aerosols or mists, respiratory protection is essential.[7]
Operational Plan: A Step-by-Step Guide to Safety
Integrating safety into your workflow is paramount. The following steps provide a clear, procedural guide for handling 3-(Methoxymethoxy)propanol and related solvents.
Experimental Workflow for Safe Handling
The following diagram illustrates the critical decision points and actions for a safe handling workflow, from initial preparation to final disposal.
Caption: Workflow for Safe Chemical Handling
Emergency Response Protocols
In the event of an accidental release or exposure, immediate and correct action can significantly mitigate harm.
| Incident | Immediate Response Protocol |
| Minor Spill | Alert colleagues. Remove all ignition sources.[7] Ventilate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3][4] Collect into a sealed, labeled container for hazardous waste disposal. |
| Skin Contact | Immediately remove contaminated clothing.[8] Rinse the affected skin area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air immediately.[7] If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7] |
Disposal Plan: A Critical Final Step
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Waste Segregation: All solutions containing 3-(Methoxymethoxy)propanol and related solvents must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be disposed of as solid hazardous waste.[7]
-
Licensed Disposal: Never dispose of this chemical down the drain.[7] Arrangements must be made with a licensed hazardous waste disposal company for final treatment, which may involve high-temperature incineration with appropriate scrubbers.[7]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Safety Data Sheet - Methoxy Propanol . Recochem Inc. [Link]
-
3-Methoxy-1-propanol | C4H10O2 . PubChem, National Institutes of Health. [Link]
-
Methoxy Propanol - Safety Data Sheet . Chemius. [Link]
-
Safety Data Sheet - Albatross® HGR / Haze Out . Atlas Screen Supply. [Link]
-
Safety Data Sheet - StreetShoe NXT . Basic Coatings. [Link]
-
Safety Data Sheet - 3-Methoxy-1-propanol . CPAChem. [Link]
-
Safety Data Sheet - 3M™ Novec™ 7700 Engineered Fluid . 3M. [Link]
Sources
- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mobile [my.chemius.net]
- 3. recochem.com [recochem.com]
- 4. fishersci.com [fishersci.com]
- 5. louisville.edu [louisville.edu]
- 6. atlasscreensupply.com [atlasscreensupply.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 3-Methoxy-1-propanol | 1589-49-7 | TCI AMERICA [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
